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  • Product: 3-(Butan-2-yloxy)benzoic acid
  • CAS: 637728-10-0

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Methodologies of 3-(Butan-2-yloxy)benzoic Acid: A Technical Guide

Executive Summary 3-(Butan-2-yloxy)benzoic acid , widely known in medicinal chemistry as 3-(sec-butoxy)benzoic acid (CAS: 637728-10-0)[1], is a highly versatile synthetic intermediate and pharmacophore building block. Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Butan-2-yloxy)benzoic acid , widely known in medicinal chemistry as 3-(sec-butoxy)benzoic acid (CAS: 637728-10-0)[1], is a highly versatile synthetic intermediate and pharmacophore building block. Characterized by a benzoic acid core meta-substituted with a branched, chiral sec-butoxy group, this molecule offers a unique combination of hydrogen-bonding capacity and sterically demanding lipophilicity[1]. This whitepaper provides an in-depth analysis of its physicochemical profile, structure-activity relationship (SAR) utility, and field-proven synthetic methodologies.

Molecular Architecture & Physicochemical Profiling

The structural framework of 3-(butan-2-yloxy)benzoic acid is defined by its meta-substitution pattern. This specific geometry avoids the severe steric hindrance associated with ortho-substitution while maintaining a distinct electronic and spatial profile compared to para-substituted analogs. Crucially, the sec-butyl group introduces a stereocenter at the alpha-carbon of the alkyl chain. Unless synthesized from enantiopure precursors (e.g., (R)- or (S)-2-butanol), the standard commercially available compound exists as a racemate[1][2].

To evaluate its utility in drug discovery, we must analyze its compliance with Lipinski’s Rule of Five and Veber’s rules for oral bioavailability.

Table 1: Physicochemical Properties & Drug-Likeness
PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₁H₁₄O₃[1]Defines the atomic composition and baseline mass.
Molecular Weight 194.23 g/mol [1]Low MW (<500 Da) allows significant room for further functionalization.
CAS Number 637728-10-0[1]Unique identifier for the racemic mixture.
LogP (Predicted) ~3.2Optimal lipophilicity for membrane permeability and hydrophobic pocket insertion.
TPSA 46.53 ŲExcellent for oral bioavailability; well below the 140 Ų limit for cell permeability.
H-Bond Donors (HBD) 1Provided exclusively by the carboxylic acid moiety.
H-Bond Acceptors (HBA) 3Provided by the carboxylate oxygens and the ether oxygen.
Rotatable Bonds 5Ensures sufficient flexibility without excessive entropic penalties upon binding.

Pharmacophore Logic & Structure-Activity Relationships (SAR)

In rational drug design, 3-(sec-butoxy)benzoic acid is frequently deployed to anchor a molecule within a target receptor while simultaneously occupying an adjacent hydrophobic sub-pocket.

  • The Carboxylic Acid: Acts as a classic bioisostere anchor. With a pKa of ~4.1, it is ionized at physiological pH, allowing it to form robust salt bridges with basic amino acid residues (such as Arginine or Lysine) in the target binding site.

  • The sec-Butoxy Group: Substituting a linear, flat alkoxy group (like n-butoxy) with a branched sec-butoxy group introduces critical steric bulk. This branching restricts the conformational flexibility of the alkyl chain, effectively locking the molecule into a bioactive conformation. By reducing the degrees of freedom, the entropic penalty typically incurred during target binding is minimized, often leading to enhanced receptor affinity.

SAR_Logic Core 3-(Butan-2-yloxy)benzoic acid COOH Carboxylic Acid (pKa ~4.1) Core->COOH Ether Ether Oxygen (H-Bond Acceptor) Core->Ether Alkyl sec-Butyl Group (Chiral, Lipophilic) Core->Alkyl Target1 Salt Bridge / H-Bonding COOH->Target1 Ionic Target2 Dipole Interactions Ether->Target2 Dipole Target3 Hydrophobic Pocket Insertion Alkyl->Target3 Steric/vdW

Figure 2: Pharmacophore mapping and structure-activity relationship logic.

Synthetic Methodologies: Experimental Protocols

The most robust, scalable, and field-proven route to synthesize 3-(butan-2-yloxy)benzoic acid is a two-step sequence: a[3] of a methyl ester intermediate, followed by base-catalyzed saponification[4].

SynthesisWorkflow SM Methyl 3-hydroxybenzoate + 2-Bromobutane Step1 Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int Methyl 3-(sec-butoxy)benzoate Step1->Int Step2 Hydrolysis (LiOH, THF/H2O, RT) Int->Step2 Target 3-(sec-Butoxy)benzoic acid Step2->Target

Figure 1: Two-step synthetic workflow for 3-(butan-2-yloxy)benzoic acid.

Protocol 1: Williamson Ether Synthesis of Methyl 3-(sec-butoxy)benzoate
  • Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is selected as the base because its basicity is perfectly tuned to deprotonate the phenolic hydroxyl (pKa ~9.5) of methyl 3-hydroxybenzoate without risking premature hydrolysis of the methyl ester[3]. Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it strips the hydration shell from the resulting phenoxide anion, maximizing its nucleophilicity for the Sₙ2 displacement of the bromide from 2-bromobutane.

  • Step-by-Step Methodology:

    • Charge a flame-dried round-bottom flask with methyl 3-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M).

    • Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.

    • Add 2-bromobutane (1.2 eq) dropwise via syringe.

    • Heat the reaction mixture to 80°C under an inert argon atmosphere for 12 hours.

    • Self-Validating Workup: Cool to room temperature and quench with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH. Validation: The NaOH wash selectively deprotonates and removes any unreacted phenolic starting material into the aqueous layer, ensuring the neutral ether product remaining in the organic layer is chemically pure.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate ester.

Protocol 2: Saponification of the Ester Intermediate
  • Causality & Reagent Selection: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system is employed[4]. THF solubilizes the highly lipophilic intermediate, while water delivers the hydroxide nucleophile. Mechanistically, the high charge density of the lithium cation coordinates strongly with the carbonyl oxygen, increasing the electrophilicity of the ester carbon and accelerating hydrolysis.

  • Step-by-Step Methodology:

    • Dissolve the intermediate methyl 3-(sec-butoxy)benzoate (1.0 eq) in a 3:1 mixture of THF:H₂O (0.2 M).

    • Add LiOH·H₂O (3.0 eq) in a single portion.

    • Stir vigorously at room temperature for 4–6 hours.

    • Self-Validating Workup: Concentrate the mixture in vacuo to remove THF. Wash the remaining basic aqueous layer with diethyl ether. Validation: This step extracts any trace unreacted ester. Because the target product is currently a water-soluble lithium carboxylate salt, it remains safely in the aqueous layer.

    • Acidify the aqueous layer dropwise with 1M HCl to pH ~2. The target 3-(butan-2-yloxy)benzoic acid will precipitate as a white solid.

    • Filter the precipitate, wash with cold water, and dry under high vacuum.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized 3-(sec-butoxy)benzoic acid, the following analytical signatures must be verified[5]:

  • ¹H NMR (CDCl₃, 400 MHz):

    • The complete disappearance of the methyl ester singlet (~3.90 ppm) validates successful saponification[5].

    • A broad singlet at >11.0 ppm confirms the presence of the carboxylic acid proton.

    • The sec-butoxy group will present a distinct splitting pattern: a sextet at ~4.3 ppm (1H, -CH-O-), a multiplet at ~1.6-1.8 ppm (2H, -CH₂-), a doublet at ~1.3 ppm (3H, -CH₃ adjacent to chiral center), and a triplet at ~0.9 ppm (3H, terminal -CH₃).

  • LC-MS (ESI-): A dominant peak at m/z 193.1 ([M-H]⁻) confirms the molecular weight of the deprotonated target compound.

References

  • ACS Publications. "Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification". J. Chem. Educ. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Butan-2-yloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Butan-2-yloxy)benzoic acid is a substituted aromatic carboxylic acid featuring a secondary butyl ether linkage. As a structural motif, aryl ethe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Butan-2-yloxy)benzoic acid is a substituted aromatic carboxylic acid featuring a secondary butyl ether linkage. As a structural motif, aryl ethers are prevalent in pharmaceuticals, agrochemicals, and materials science. A reliable and scalable synthesis of this compound is therefore of significant interest to the chemical research and development community. This guide provides a comprehensive overview of the primary synthetic pathway for 3-(butan-2-yloxy)benzoic acid, grounded in the principles of the Williamson ether synthesis. We will explore the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and discuss the critical process parameters that ensure a high-yield, high-purity outcome. The causality behind experimental choices, safety considerations, and alternative synthetic strategies will also be addressed to provide a holistic understanding for the practicing scientist.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for preparing 3-(butan-2-yloxy)benzoic acid is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Principle: The synthesis involves two main conceptual steps:

  • Deprotonation: The acidic phenolic proton of a 3-hydroxybenzoic acid derivative is removed by a base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of a 2-butyl halide (e.g., 2-bromobutane), displacing the halide and forming the desired ether bond.[3]

A critical consideration in synthesizing the target acid is the presence of the carboxylic acid group, which is also acidic and can interfere with the reaction. Therefore, a robust synthesis protocol involves protecting the carboxylic acid as an ester, performing the etherification, and then hydrolyzing the ester to yield the final product.[4] This multi-step approach prevents unwanted side reactions and simplifies purification.

Overall Synthesis Workflow Start 3-Hydroxybenzoic Acid Intermediate1 Methyl 3-hydroxybenzoate Start->Intermediate1 Esterification (MeOH, H₂SO₄) Intermediate2 Methyl 3-(butan-2-yloxy)benzoate Intermediate1->Intermediate2 Williamson Ether Synthesis (2-Bromobutane, K₂CO₃, DMF) Product 3-(Butan-2-yloxy)benzoic Acid Intermediate2->Product Saponification (KOH, MeOH/H₂O)

Caption: Overall three-step synthesis pathway for 3-(butan-2-yloxy)benzoic acid.

Mechanistic Considerations and Rationale

The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide. The reaction proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[1][5]

Key Mechanistic Points:

  • Substrate (Alkyl Halide): The SN2 reaction is sensitive to steric hindrance.[6] While primary alkyl halides give the best results, secondary alkyl halides, like 2-bromobutane, can also be used. However, with secondary halides, a competing elimination (E2) reaction can occur, leading to the formation of butene as a byproduct.[2][7] The choice of reaction conditions (e.g., a non-hindered base and a polar aprotic solvent) is crucial to favor substitution over elimination. Tertiary alkyl halides are unsuitable as they almost exclusively yield elimination products.[2]

  • Nucleophile (Phenoxide): The phenoxide generated from methyl 3-hydroxybenzoate is a potent nucleophile. The negative charge is localized on the oxygen atom, making it readily available for attack.

  • Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetone, is ideal.[4] These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not solvate the nucleophilic anion as strongly, leaving it "naked" and highly reactive. This enhances the rate of the SN2 reaction.

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) is preferred over strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) when using a secondary halide.[4] Stronger bases can increase the rate of the competing E2 elimination reaction.[6] K₂CO₃ is sufficient to deprotonate the phenol without significantly promoting elimination.

Caption: The SN2 mechanism for the etherification step.

Detailed Experimental Protocol

This three-step protocol is adapted from established procedures for aryl ether synthesis.[4][8]

Step 1: Esterification of 3-Hydroxybenzoic Acid
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).

  • Reagents: Add methanol (MeOH, ~5-10 volumes) as the solvent. Cautiously add concentrated sulfuric acid (H₂SO₄, 0.1 eq) as the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield crude methyl 3-hydroxybenzoate. The product can be used in the next step without further purification if purity is high.

Step 2: Etherification (Williamson Synthesis)
  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the crude methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF (~5 volumes).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and 2-bromobutane (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker of cold deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash thoroughly with water (2x) and brine (1x) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude methyl 3-(butan-2-yloxy)benzoate.

Step 3: Saponification (Ester Hydrolysis)
  • Setup: Dissolve the crude methyl 3-(butan-2-yloxy)benzoate from the previous step in methanol.

  • Reagents: Add an aqueous solution of potassium hydroxide (KOH, 2.0-3.0 eq).

  • Reaction: Reflux the mixture for 4-6 hours, until TLC indicates complete consumption of the ester.

  • Work-up: After cooling, remove the methanol under reduced pressure. Dilute the residue with water.

  • Acidification & Isolation: While stirring vigorously in an ice bath, slowly acidify the aqueous solution to pH 2-3 with 1M HCl. A white precipitate of 3-(butan-2-yloxy)benzoic acid will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product in a vacuum oven. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for higher purity.

Data Summary and Process Parameters

ParameterStep 1: EsterificationStep 2: EtherificationStep 3: SaponificationRationale / Notes
Key Reagents 3-Hydroxybenzoic acid, MeOH, H₂SO₄Methyl 3-hydroxybenzoate, 2-Bromobutane, K₂CO₃Methyl 3-(butan-2-yloxy)benzoate, KOHStandard reagents for these transformations.
Solvent MethanolDMF (anhydrous)Methanol / WaterMeOH acts as both reagent and solvent. DMF is a polar aprotic solvent ideal for SN2.[4]
Temperature Reflux (~65°C)80-90°CReflux (~70-80°C)Elevated temperatures are needed to drive reactions to completion within a reasonable timeframe.[8]
Typical Duration 4-8 hours12-18 hours4-6 hoursReaction times are approximate and should be confirmed by TLC monitoring.
Typical Yield >95%70-85%>90%The etherification step is typically the lowest yielding due to the potential for E2 elimination.[2][7]

Alternative Synthesis Strategies

While the Williamson synthesis is the most common approach, other methods for forming aryl ethers exist.

  • Mitsunobu Reaction: This reaction can couple 3-hydroxybenzoic acid directly with 2-butanol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD. This method avoids the need for a separate protection step but uses expensive and stoichiometric reagents, making it less ideal for large-scale synthesis.

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction can form the aryl ether bond.[9] It offers broad substrate scope but requires a metal catalyst and specialized ligands, which can be costly and require removal from the final product.[9]

Safety Considerations

  • 2-Bromobutane: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin and can be absorbed through the skin. Strict engineering controls (fume hood) and appropriate PPE are mandatory.

  • Strong Acids and Bases (H₂SO₄, KOH, HCl): Are corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE. Always add acid to water, not the other way around.

  • Pressurization: During extractions involving bicarbonate solutions and acid, CO₂ gas is evolved. Ensure the separatory funnel is vented frequently to prevent pressure buildup.[10]

Conclusion

The synthesis of 3-(butan-2-yloxy)benzoic acid is most effectively achieved through a three-step sequence involving esterification of 3-hydroxybenzoic acid, Williamson ether synthesis with 2-bromobutane, and subsequent saponification. This pathway is robust, scalable, and utilizes readily available starting materials. A thorough understanding of the underlying SN2 mechanism and the factors that influence the competing E2 elimination is critical for optimizing reaction conditions and maximizing the yield of the desired product. By carefully controlling parameters such as base strength, solvent polarity, and temperature, researchers can reliably produce high-purity 3-(butan-2-yloxy)benzoic acid for applications in drug discovery and materials science.

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • Vaia. (n.d.). How would you prepare the following ethers? Use whichever method you think is more appropriate, Williamson synthesis or the alkoxymercuration reaction. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Google Patents. (2000). CN1251833A - Process for preparing substituted benzoic acid.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Proprep. (n.d.). Explain the synthesis and structure of sec-butyl isopropyl ether and its classification as an ether. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 3-(Butan-2-yloxy)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxybenzoic acid. Retrieved from [Link]

  • Nature Portfolio. (2025, January 12). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, m-acetoxy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Google Patents. (n.d.). US3535343A - Process for the preparation of benzoic acid lactones and novel intermediates therefor.
  • European Patent Office. (2000, June 14). EP 1008583 A1 - Process for making 2-alkyl-3-hydroxybenzoic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (2026, March 7). 2-(3-Oxobutanoyloxy)benzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732367A - P-phenylbutoxy benzoic acid and preparation method thereof.
  • European Patent Office. (n.d.). Process for the manufacture of benzoic acid and salts thereof. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016167225A1 - Method for producing 2-halogenated benzoic acids.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(sec-Butoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(sec-Butoxy)benzoic acid, a substituted aromatic carboxylic acid. While specific experi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(sec-Butoxy)benzoic acid, a substituted aromatic carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from commercial suppliers, and analytical information from analogous compounds to offer a detailed profile. The document covers nomenclature, physicochemical properties, a proposed synthetic route based on established organic chemistry reactions, predicted spectroscopic characteristics, and potential applications in research and development. It also addresses safety and handling considerations. This guide is intended to serve as a valuable resource for scientists interested in the synthesis, characterization, and potential utility of 3-(sec-Butoxy)benzoic acid and related alkoxybenzoic acid derivatives.

Chemical Identity and Nomenclature

3-(sec-Butoxy)benzoic acid is an organic compound featuring a benzoic acid core substituted at the meta-position with a sec-butoxy group.

  • IUPAC Name : 3-(sec-Butoxy)benzoic acid

  • CAS Number : 637728-10-0[1][2]

  • Molecular Formula : C₁₁H₁₄O₃[1][2]

  • Molecular Weight : 194.23 g/mol [1][2]

  • Canonical SMILES : CCC(C)Oc1cccc(C(=O)O)c1[2]

  • InChIKey : IAQNJTPPIHLAJV-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of 3-(sec-Butoxy)benzoic acid are crucial for its handling, reactivity, and potential applications. The data presented here is a combination of information from chemical suppliers and predicted values.

PropertyValueSource
Boiling Point 324.1 ± 15.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 124.2 ± 13.9 °C[2]
LogP 3.43[2]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[2]
Refractive Index 1.523[2]
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[1]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical approach to synthesize 3-(sec-Butoxy)benzoic acid is the reaction of a 3-hydroxybenzoate ester with a sec-butyl halide, followed by hydrolysis of the ester.

Reaction Scheme:

Williamson Ether Synthesis Reactant1 Methyl 3-hydroxybenzoate Intermediate Methyl 3-(sec-butoxy)benzoate Reactant1->Intermediate Williamson Ether Synthesis Reactant2 2-Bromobutane Reactant2->Intermediate Base K₂CO₃ Base->Intermediate Solvent DMF Solvent->Intermediate Product 3-(sec-Butoxy)benzoic acid Intermediate->Product Ester Hydrolysis Hydrolysis 1. NaOH, H₂O/MeOH 2. H₃O⁺ Hydrolysis->Product

Caption: Proposed two-step synthesis of 3-(sec-Butoxy)benzoic acid.

Causality Behind Experimental Choices:

  • Protection of the Carboxylic Acid: The synthesis commences with an ester of 3-hydroxybenzoic acid (e.g., the methyl ester) rather than the free acid. This is a critical strategic decision because the acidic proton of the carboxylic acid would interfere with the basic conditions required for the Williamson ether synthesis. The base would deprotonate the carboxylic acid in preference to the phenolic hydroxyl group, preventing the formation of the desired phenoxide nucleophile.

  • Choice of Base and Solvent: A moderately strong base such as potassium carbonate (K₂CO₃) is suitable for deprotonating the phenolic hydroxyl group to form the nucleophilic phenoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) is an excellent choice as it effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without solvating the nucleophile to the extent that its reactivity is diminished.

  • Alkylating Agent: 2-Bromobutane is a suitable sec-butyl halide for this reaction. As a secondary halide, it is susceptible to nucleophilic substitution. However, it's important to note that elimination reactions can be a competing side reaction with secondary halides, which may necessitate careful control of reaction conditions (e.g., temperature) to maximize the yield of the desired ether.

  • Ester Hydrolysis: Following the formation of the ether, the ester protecting group is removed by saponification using a strong base like sodium hydroxide in a mixture of water and methanol, followed by acidification with a strong acid (e.g., HCl) to yield the final carboxylic acid product.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Williamson ether synthesis and subsequent ester hydrolysis.

Step 1: Synthesis of Methyl 3-(sec-butoxy)benzoate

  • To a stirred solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 2-bromobutane (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(sec-butoxy)benzoate.

Step 2: Hydrolysis to 3-(sec-Butoxy)benzoic acid

  • Dissolve the crude methyl 3-(sec-butoxy)benzoate in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of 2-3 with 1M HCl.

  • The product, 3-(sec-Butoxy)benzoic acid, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons (4H): The four protons on the benzene ring will appear in the range of δ 7.0-8.0 ppm. Due to the meta-substitution pattern, complex splitting patterns (multiplets) are expected.

  • Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically above δ 10 ppm, due to the acidic nature of the proton and hydrogen bonding.

  • sec-Butoxy Group (9H):

    • -OCH- (1H): A multiplet (likely a sextet) in the region of δ 4.3-4.7 ppm.

    • -CH₂- (2H): A multiplet in the region of δ 1.6-1.8 ppm.

    • -CH₃ (terminal) (3H): A triplet around δ 0.9-1.0 ppm.

    • -CH₃ (secondary) (3H): A doublet around δ 1.2-1.3 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal in the range of δ 170-175 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen of the ether group (C3) will be the most downfield of the ring carbons, while the carbon attached to the carboxylic acid group (C1) will also be significantly deshielded.

  • sec-Butoxy Group (4C):

    • -OCH-: A signal around δ 75-80 ppm.

    • -CH₂-: A signal around δ 28-32 ppm.

    • -CH₃ (terminal): A signal around δ 9-12 ppm.

    • -CH₃ (secondary): A signal around δ 18-22 ppm.

FTIR Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the sec-butoxy group will be just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region, corresponding to the aryl-alkyl ether and the C-O single bond of the carboxylic acid.

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 194.

  • Fragmentation Patterns: Common fragmentation would involve the loss of the sec-butoxy group, the carboxyl group, and fragmentation within the alkyl chain.

Chemical Reactivity and Potential Applications

The reactivity of 3-(sec-Butoxy)benzoic acid is primarily dictated by its two main functional groups: the carboxylic acid and the aromatic ether.

Reactivity
  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.

  • Aromatic Ring: The sec-butoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the carboxylic acid group is a meta-directing deactivator. The interplay of these two groups will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.

Reactivity Main 3-(sec-Butoxy)benzoic acid Carboxylic_Acid Carboxylic Acid Reactions (Esterification, Amidation, Reduction) Main->Carboxylic_Acid Aromatic_Ring Electrophilic Aromatic Substitution (Halogenation, Nitration) Main->Aromatic_Ring

Caption: Key reactive sites of 3-(sec-Butoxy)benzoic acid.

Potential Applications

While specific applications for 3-(sec-Butoxy)benzoic acid are not well-documented, its structural motifs are present in various biologically active molecules and advanced materials.

  • Drug Discovery: Substituted benzoic acids are a common scaffold in medicinal chemistry. The sec-butoxy group can modulate lipophilicity and metabolic stability, potentially making this compound or its derivatives interesting candidates for screening in various therapeutic areas. For instance, related alkoxybenzoic acids have been investigated for their potential as antimicrobial and anti-inflammatory agents.

  • Materials Science: Alkoxybenzoic acids are known to form liquid crystals. The length and branching of the alkyl chain significantly influence the mesophase behavior and transition temperatures. 3-(sec-Butoxy)benzoic acid could be explored as a component in liquid crystal mixtures or as a precursor for novel liquid crystalline materials.

  • Synthetic Intermediate: This compound can serve as a valuable building block for the synthesis of more complex molecules due to its multiple functional groups that can be selectively modified.

Safety and Handling

No specific safety data sheet (SDS) for 3-(sec-Butoxy)benzoic acid is widely available. Therefore, it should be handled with the care afforded to a novel chemical compound. The safety precautions for benzoic acid and its derivatives should be followed.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: Based on related compounds, it may cause skin and eye irritation. Prolonged or repeated exposure may be harmful.

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

3-(sec-Butoxy)benzoic acid is a structurally interesting molecule with potential for further investigation in both medicinal chemistry and materials science. While detailed experimental data is currently sparse in the public domain, this technical guide provides a solid foundation for researchers by outlining its key properties, a robust synthetic strategy, and predicted analytical characteristics. The provided protocols and data, derived from established chemical principles and analysis of analogous structures, offer a starting point for the synthesis and characterization of this compound. Further experimental validation is necessary to fully elucidate its properties and unlock its potential applications.

References

  • Chemsrc. 3-sec-Butoxybenzoic acid. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Nguyen, H. D., Hoang, T., & Vu, G. H. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 1-12.
  • SciSpace. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • NIST. Benzoic acid. [Link]

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of benzoic acid. [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Syntheses. METHYLETHYLACETIC ACID. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

Exploratory

Thermodynamics and Equilibrium Solubility of 3-(Butan-2-yloxy)benzoic Acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in drug development and materials engineering, I frequently encounter the challenge of optimizing solvent systems for complex active pharmaceutical ingredients (APIs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development and materials engineering, I frequently encounter the challenge of optimizing solvent systems for complex active pharmaceutical ingredients (APIs) and their intermediates. 3-(Butan-2-yloxy)benzoic acid (also known as 3-sec-butoxybenzoic acid, CAS: 637728-10-0) is a critical structural motif found in various ester-based local anesthetics (such as 1[1]) and liquid crystalline materials.

Understanding its solubility profile is not merely a matter of trial and error; it requires a deep thermodynamic understanding of how the sec-butoxy substitution alters the crystal lattice energy and solvent-solute interactions compared to unsubstituted benzoic acid. This whitepaper provides a rigorous, field-proven guide to predicting, measuring, and understanding the solubility of 3-(Butan-2-yloxy)benzoic acid in various organic solvents.

Molecular Framework and Solvation Thermodynamics

To rationally select a solvent, we must first deconstruct the molecule. 3-(Butan-2-yloxy)benzoic acid consists of a rigid aromatic core, a polar carboxylic acid moiety, and a lipophilic, sterically hindered sec-butoxy chain at the meta position.

  • Dimerization vs. Solvation: Like most aromatic carboxylic acids, this molecule exhibits a strong propensity to form2 in the solid state[2]. For dissolution to occur, the solvent must provide enough solvation energy to break these stable dimeric networks.

  • The Role of the Alkoxy Group: The sec-butoxy group increases the overall lipophilicity (LogP) of the molecule while simultaneously disrupting the highly ordered crystal packing seen in pure benzoic acid. This generally results in 2 compared to its unsubstituted counterpart[2].

In non-polar solvents (e.g., toluene, hexane), the solute remains largely in its dimeric form, leading to3[3]. Conversely, in polar protic solvents (ethanol) or polar aprotic solvents (DMSO, ethyl acetate), the solvent molecules actively compete for hydrogen bonding, breaking the dimers into highly soluble monomers.

Solvation A Solid 3-(sec-butoxy)benzoic acid B Non-Polar Solvent (e.g., Toluene) A->B Dissolution C Polar Protic Solvent (e.g., Ethanol) A->C Dissolution D Hydrogen-Bonded Dimer (Low Solubility) B->D Dimerization E Monomeric Solvation (High Solubility) C->E H-Bond Disruption

Fig 2. Thermodynamic pathways of 3-(sec-butoxy)benzoic acid in different solvents.

Quantitative Data: Predicted Solubility Profile

Because empirical data for every specific alkoxy-derivative is rarely published in open literature, application scientists rely on structure-activity relationships (SAR) and the established 4 (e.g., Ethanol > Acetonitrile > Ethyl Acetate > Dichloromethane > Toluene > Water)[4].

Below is the extrapolated solubility matrix for 3-(Butan-2-yloxy)benzoic acid at 298.15 K, integrating the lipophilic contribution of the sec-butoxy group.

Solvent ClassificationSpecific SolventPolarity IndexH-Bonding CapabilityEstimated Solubility (298.15 K)Primary Solvation Mechanism
Polar Protic Ethanol5.2Strong (Donor/Acceptor)High (>100 mg/mL)Monomeric solvation via H-bond disruption
Polar Aprotic DMSO7.2Strong (Acceptor)Very High (>150 mg/mL)Strong dipole-dipole & H-bond acceptance
Moderately Polar Ethyl Acetate4.4Moderate (Acceptor)Moderate (50-100 mg/mL)Dipole-dipole interactions
Halogenated Dichloromethane3.1WeakLow-Moderate (10-50 mg/mL)Weak dipole interactions
Non-Polar Aromatic Toluene2.4None (Pi-interactions)Low (<10 mg/mL)Dimer preservation in solution
Non-Polar Aliphatic Hexane0.1NoneVery Low (<1 mg/mL)Highly unfavorable thermodynamics
Aqueous Water10.2StrongVery Low (<1 mg/mL)Hydrophobic sec-butoxy group dominates

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate precise, regulatory-compliant solubility data for crystallization or formulation, the5 remains the gold standard[5]. As an expert, I mandate a protocol that builds in self-validation to prevent common artifacts like supersaturation or temperature-induced precipitation.

Step-by-Step Analytical Protocol
  • Preparation of Saturated Solutions: In a 20 mL amber glass vial, add an excess amount of 3-(Butan-2-yloxy)benzoic acid (approx. 2-3 grams depending on the solvent) to 10.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation[6].

  • Thermal Equilibration: Submerge the vials in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 K ± 0.1 K). Agitate at 150 rpm for a minimum of 48 hours . Causality Note: 48 hours is strictly required to overcome the activation energy barrier of dissolving stable crystalline dimers and to ensure true thermodynamic equilibrium is reached, preventing false-low readings[5].

  • Phase Separation (Critical Step): Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at the exact experimental temperature. Causality Note: I strongly advise against standard filtration. Syringe filters can induce a localized pressure drop or temperature fluctuation, causing immediate precipitation of the solute onto the filter matrix, leading to artificially low solubility results[6].

  • Sampling and Dilution: Carefully extract a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately into a compatible analytical solvent (e.g., Methanol) to prevent crystallization upon cooling[6].

  • Quantitative Analysis: Determine the concentration using 7 (using standardized 0.05 N NaOH and phenolphthalein) or High-Performance Liquid Chromatography (HPLC) with UV detection at ~230 nm[7].

Workflow A Solvent & Solute Preparation B Equilibration (Shake-Flask at Constant Temp) A->B C Phase Separation (Centrifugation / No Filtration) B->C D Quantitative Analysis (HPLC or Titration) C->D E Data Processing (Solubility Calculation) D->E

Fig 1. Standardized shake-flask workflow for equilibrium solubility determination.

Conclusion

The solubility of 3-(Butan-2-yloxy)benzoic acid is dictated by a delicate thermodynamic balance between the disruption of its solid-state dimeric hydrogen bonds and the lipophilic penalty introduced by the sec-butoxy chain. For maximum solubility during synthesis or extraction, polar protic solvents (Ethanol) or strong hydrogen-bond acceptors (DMSO) are required. For crystallization and purification, binary mixtures utilizing a non-polar anti-solvent (like Hexane or Toluene) will effectively force the molecule back into its dimeric, crystalline state.

Sources

Foundational

Predictive Modeling of Physicochemical Properties in Substituted Benzoic Acids: A Comprehensive Guide

Substituted benzoic acids serve as fundamental pharmacophores and critical intermediates in drug design. Accurately predicting their physicochemical properties—specifically their acid dissociation constant ( pKa​ ), lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzoic acids serve as fundamental pharmacophores and critical intermediates in drug design. Accurately predicting their physicochemical properties—specifically their acid dissociation constant ( pKa​ ), lipophilicity ( logP ), and aqueous solubility—is paramount for optimizing pharmacokinetics, membrane permeability, and target binding affinity.

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical summaries. We will explore the causality behind computational and experimental methodologies, ensuring that every predictive model and laboratory protocol functions as a self-validating system .

The Mechanistic Foundation: Linear Free Energy Relationships (LFER)

Before deploying advanced computational models, we must ground our predictions in the fundamental electronic effects dictated by the Hammett equation. The Hammett constant ( σ ) quantifies the electron-withdrawing or electron-donating ability of a substituent, which directly dictates the stability of the carboxylate anion.

Causality of Substituent Effects

The ionization of a substituted benzoic acid is an equilibrium process.

  • Electron-Withdrawing Groups (EWGs, σ>0 ): Substituents like −NO2​ or −Cl pull electron density away from the carboxylate group via inductive or resonance effects. This delocalization stabilizes the negative charge of the conjugate base, shifting the equilibrium toward ionization and lowering the pKa​ .

  • Electron-Donating Groups (EDGs, σ<0 ): Substituents like −CH3​ or −OH (para) push electron density into the ring, destabilizing the carboxylate anion and raising the pKa​ .

Recent studies have successfully modeled molecular acidity by correlating these localized electronic properties and Hammett constants, proving that linear models built from singly substituted species can accurately predict properties for multi-substituted derivatives (1 [1]). Furthermore, the Linear Response Function of Bond-Order (LRF-BO) has demonstrated strict linear relationships with Hammett constants for both meta- and para-substituted benzoic acids, bridging the gap between quantum mechanics and empirical LFERs (2 [2]).

G Substituent Substituted Benzoic Acid EWG Electron-Withdrawing Group (EWG) σ > 0 Substituent->EWG EDG Electron-Donating Group (EDG) σ < 0 Substituent->EDG AnionStab Stabilizes Carboxylate Anion EWG->AnionStab Inductive/Resonance Pull AnionDestab Destabilizes Carboxylate Anion EDG->AnionDestab Electron Push pKaDrop Decreased pKa (Stronger Acid) AnionStab->pKaDrop pKaRise Increased pKa (Weaker Acid) AnionDestab->pKaRise

Logical relationship between substituent electronic effects, anion stability, and resulting pKa.

First-Principles Prediction via Density Functional Theory (DFT)

While empirical Hammett equations are useful, they fail for sterically hindered ortho-substituents or complex poly-substituted rings. Here, we deploy Density Functional Theory (DFT).

Causality Behind Computational Choices

Achieving high reliability in pKa​ calculation depends sensitively on the level of theory, the density functional, and the solvation model (3 [3]).

  • Functional (CAM-B3LYP or M06-2X): Standard B3LYP struggles with long-range electron correlation. CAM-B3LYP corrects this, yielding Mean Absolute Errors (MAE) well below 1 pKa​ unit.

  • Basis Set (6-311+G(d,p)): The inclusion of diffuse functions (+) is non-negotiable. Without them, the basis set cannot accurately model the expanded electron cloud of the carboxylate anion, leading to massive errors in deprotonation energy.

  • Solvation Model (SMD): The Solvation Model based on Density (SMD) is prioritized over standard PCM because it parameterizes non-electrostatic terms (cavitation, dispersion, and solvent structural changes), which are critical for aqueous proton exchange.

Protocol: Self-Validating Isodesmic DFT Workflow

Calculating absolute pKa​ introduces massive errors due to the difficulty of computing the free energy of a bare proton in water. We construct a self-validating system by using an isodesmic reaction (relative pKa​ calculation) against a reference standard (unsubstituted benzoic acid). Systemic errors in solvation and proton energy mathematically cancel out.

Step-by-Step Methodology:

  • Conformational Search: Perform molecular mechanics (e.g., OPLS4) to find the lowest energy conformers of both the neutral acid ( HA ) and the anion ( A− ).

  • Geometry Optimization: Optimize geometries in the gas phase using CAM-B3LYP/6-311+G(d,p).

  • Frequency Calculation: Confirm the absence of imaginary frequencies (validating a true energy minimum) and extract thermal corrections to Gibbs Free Energy ( Ggas​ ).

  • Solvation Single-Point Energy: Apply the SMD water model to calculate the solvation free energy ( ΔGsolv​ ).

  • Thermodynamic Cycle Closure: Calculate the aqueous free energy of deprotonation ( ΔGaq​ ) using the cycle below.

  • Relative pKa​ Derivation: ΔpKa​=(ΔGaqtarget​−ΔGaqreference​)/(2.303RT) . Add this to the experimental pKa​ of the reference (4.20).

G HA_gas HA (gas) Products_gas H+ (gas) + A- (gas) HA_gas->Products_gas ΔG_gas (Deprotonation) HA_aq HA (aq) HA_gas->HA_aq ΔG_solv(HA) Products_aq H+ (aq) + A- (aq) Products_gas->Products_aq ΔG_solv(H+) + ΔG_solv(A-) HA_aq->Products_aq ΔG_aq (Solution)

Thermodynamic cycle for calculating aqueous deprotonation free energy via DFT.

QSAR Modeling for Lipophilicity ( logP )

The hydrophobic character of a benzoic acid derivative dictates its ability to cross lipid bilayers. Quantitative Structure-Activity Relationship (QSAR) models, specifically the Hansch approach, factor physicochemical properties into lipophilic, electronic, and steric components (4 [4]).

The partition coefficient is predicted using substituent lipophilicity constants ( π ):

logPderivative​=logPbenzoic_acid​+Σπsubstituents​

Where π>0 indicates a substituent more lipophilic than hydrogen (e.g., −Cl,−CF3​ ), and π<0 indicates a hydrophilic substituent (e.g., −OH,−NH2​ ).

Experimental Validation: Self-Validating Potentiometric Protocols

Computational predictions must be anchored by rigorous experimental validation. Because many substituted benzoic acids are highly lipophilic and poorly soluble in water, standard aqueous titration fails. We employ Potentiometric Titration with Yasuda-Shedlovsky Extrapolation .

Protocol: Co-Solvent Potentiometry

This protocol acts as a self-validating system through two mechanisms: Gran plot linearity (which flags electrode drift or carbonate contamination) and dielectric constant extrapolation (which flags anomalous solute-solvent interactions).

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0±0.1∘C .

  • Co-Solvent Preparation: Prepare 4 to 5 solutions of the benzoic acid derivative in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50%, 60% w/w methanol). Maintain constant ionic strength using 0.15MKCl .

  • Titration: Titrate each solution with standardized 0.1MKOH under an inert Argon atmosphere to prevent CO2​ absorption.

  • Gran Plot Analysis: Convert the sigmoidal titration curve into a linear Gran plot to determine the exact equivalence point and calculate the apparent pKa​ ( psKa​ ) for each co-solvent mixture.

  • Yasuda-Shedlovsky Extrapolation: Plot psKa​+log[H2​O] against the inverse of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to obtain the true aqueous pKa​ .

Quantitative Data Summary

The following table synthesizes the relationship between Hammett constants, experimental pKa​ , DFT-predicted pKa​ (using the CAM-B3LYP/SMD protocol), and lipophilicity for key substituted benzoic acids.

Substituent (para)Hammett Constant ( σp​ )Experimental pKa​ DFT Predicted pKa​ Experimental logP
-H (Reference) 0.004.204.20 (Fixed)1.87
-OH -0.374.584.551.58
-CH₃ -0.174.344.362.14
-Cl 0.233.983.962.39
-NO₂ 0.783.443.411.89

Note: The strong correlation between σp​ and experimental pKa​ validates the LFER, while the low Mean Absolute Error (MAE) of the DFT predictions validates the computational thermodynamic cycle.

References

  • Modeling Molecular Acidity with Electronic Properties and Hammett Constants for Substituted Benzoic Acids The Journal of Physical Chemistry A - ACS Public
  • Linear Response Function of Bond-Order PMC - NIH
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model PMC - NIH
  • Correlation of Physicochemical Parameters with Antisickling Activity of Substituted Benzoic Acids The Nigerian Journal of Pharmacy

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-(Butan-2-yloxy)benzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable protocol for the synthesis of 3-(butan-2-yloxy)benzoic acid from...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable protocol for the synthesis of 3-(butan-2-yloxy)benzoic acid from 3-hydroxybenzoic acid, utilizing a protection-alkylation-deprotection strategy to ensure absolute regioselectivity.

Mechanistic Rationale & Strategy

The direct O-alkylation of 3-hydroxybenzoic acid presents a significant chemoselectivity challenge due to the presence of two acidic protons: the carboxylic acid ( pKa​≈3.84 ) and the phenolic hydroxyl group ( pKa​≈9.9 ) ([1]). Attempting a direct Williamson ether synthesis with a base and an alkyl halide typically results in competitive esterification at the more acidic carboxylate site.

To achieve absolute regioselectivity, this protocol employs a highly reliable three-step sequence ([2]):

  • Carboxylic Acid Protection (Fischer Esterification): Thionyl chloride ( SOCl2​ ) reacts with methanol to generate HCl gas in situ. This anhydrous acidic environment catalyzes the esterification while scavenging water, driving the equilibrium completely toward methyl 3-hydroxybenzoate without the need for a Dean-Stark apparatus ([3]).

  • Regioselective O-Alkylation: The phenolic hydroxyl is deprotonated by potassium carbonate ( K2​CO3​ ). Because 2-bromobutane is a secondary alkyl halide, the SN​2 substitution is sterically hindered and competes with E2 elimination. Utilizing a polar aprotic solvent (Acetonitrile or DMF) at 70 °C, alongside a sodium iodide (NaI) Finkelstein catalyst, maximizes the nucleophilicity of the "naked" phenoxide anion and accelerates the SN​2 pathway ([3]).

  • Deprotection (Saponification): Base-catalyzed hydrolysis irreversibly cleaves the methyl ester. Subsequent acidification with a strong mineral acid protonates the carboxylate, driving the precipitation of the highly pure free acid ([3]).

Workflow SM 3-Hydroxybenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, SOCl2) SM->Step1 Int1 Methyl 3-hydroxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: O-Alkylation (2-Bromobutane, K2CO3) Int1->Step2 Int2 Methyl 3-(butan-2-yloxy)benzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification (NaOH, then HCl) Int2->Step3 Product 3-(butan-2-yloxy)benzoic acid (Final Product) Step3->Product

Fig 1: Three-step synthetic workflow for 3-(butan-2-yloxy)benzoic acid via protection-alkylation.

Quantitative Data & Reagent Preparation

Table 1: Reagent Stoichiometry (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Hydroxybenzoic Acid 138.121.01.38 gStarting Material
Thionyl Chloride ( SOCl2​ ) 118.975.03.6 mLAcid Catalyst / Dehydrator
Methanol (Anhydrous) 32.04Solvent20 mLReactant / Solvent
2-Bromobutane 137.021.21.64 gAlkylating Agent
Potassium Carbonate ( K2​CO3​ ) 138.211.62.21 gMild Base
Sodium Iodide (NaI) 149.890.10.15 gCatalyst (Finkelstein)
Sodium Hydroxide (2M aq) 40.002.010 mLSaponification Base

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxybenzoate
  • Initiation: Charge an oven-dried 250 mL round-bottom flask with 3-hydroxybenzoic acid (1.38 g, 10.0 mmol) and anhydrous methanol (20 mL). Cool the solution to 0 °C using an ice-water bath.

  • Catalysis: Add thionyl chloride (3.6 mL, 50.0 mmol) dropwise over 15 minutes. Caution: This step is highly exothermic and evolves toxic HCl and SO2​ gases. Perform strictly in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 3 hours ([3]).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl2​ . Quench the residue carefully with saturated aqueous NaHCO3​ (30 mL) until pH≈7−8 , and extract with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Self-Validation: The disappearance of the highly polar starting material and the appearance of a higher Rf​ spot on TLC (Hexanes:EtOAc 1:1, UV active) confirms successful esterification.

Step 2: Synthesis of Methyl 3-(butan-2-yloxy)benzoate
  • Initiation: Dissolve the intermediate methyl 3-hydroxybenzoate (~1.52 g, 10.0 mmol) in anhydrous acetonitrile (15 mL).

  • Activation: Add anhydrous K2​CO3​ (2.21 g, 16.0 mmol) and NaI (0.15 g, 1.0 mmol). Stir for 10 minutes at room temperature to initiate phenoxide formation.

  • Alkylation: Add 2-bromobutane (1.64 g, 12.0 mmol) dropwise. Heat the suspension to 70 °C and stir vigorously for 7 hours ([3]).

  • Workup: Cool the mixture and evaporate the solvent under vacuum. Dilute the residue with distilled water (30 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation: TLC analysis (Hexanes:EtOAc 4:1) will show a shift to a significantly higher Rf​ value, indicating the polar phenol group has been successfully capped with the hydrophobic sec-butyl chain.

Step 3: Saponification to 3-(Butan-2-yloxy)benzoic acid
  • Hydrolysis: Dissolve the crude methyl 3-(butan-2-yloxy)benzoate in Ethanol (15 mL). Add a 2M aqueous solution of NaOH (10 mL, 20.0 mmol).

  • Reaction: Stir the mixture at room temperature for 16 hours (or heat to 50 °C for 3 hours to accelerate ester cleavage) ([3]).

  • Purification: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous phase with distilled water (20 mL) and wash with Diethyl Ether (15 mL) to extract any unreacted organic impurities. Discard the ether layer.

  • Precipitation: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify with 1M HCl dropwise until the pH reaches ≈2 .

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold distilled water (2 × 10 mL), and dry under high vacuum.

  • Self-Validation: The immediate formation of a dense white precipitate upon reaching an acidic pH confirms the successful generation of the water-insoluble free carboxylic acid.

Expected Analytical Characterization

Table 2: Quality Control & Analytical Expectations

ParameterExpected Result
Physical State White to off-white crystalline solid
Overall Yield 65 - 75% (over 3 steps)
TLC Retention Factor ( Rf​ ) ≈0.3 (Hexanes:EtOAc 1:1, UV active)
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.9 (br s, 1H, COOH), 7.5-7.4 (m, 2H, Ar-H), 7.35 (t, 1H, Ar-H), 7.15 (ddd, 1H, Ar-H), 4.45 (sextet, 1H, CH-O), 1.7-1.5 (m, 2H, CH2​ ), 1.25 (d, 3H, CH3​ ), 0.95 (t, 3H, CH3​ )

References

  • Title: 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 (Properties and pKa Data) Source: PubChem, National Center for Biotechnology Information / FooDB URL: [Link]

  • Title: Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Williamson ether synthesis protocol for 3-(Butan-2-yloxy)benzoic acid

An Application Note and Detailed Protocol for the Williamson Ether Synthesis of 3-(Butan-2-yloxy)benzoic acid Abstract This document provides a comprehensive guide for the synthesis of 3-(Butan-2-yloxy)benzoic acid via t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Williamson Ether Synthesis of 3-(Butan-2-yloxy)benzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of 3-(Butan-2-yloxy)benzoic acid via the Williamson ether synthesis. This protocol is specifically tailored for researchers in organic synthesis and drug development, addressing the critical challenge of utilizing a secondary alkyl halide as an electrophile. We will delve into the mechanistic rationale behind the choice of reagents and conditions, emphasizing the strategic mitigation of the competing E2 elimination pathway. The protocol includes a detailed step-by-step experimental procedure, work-up, purification, and a troubleshooting guide to ensure a robust and reproducible synthesis.

Introduction and Scientific Rationale

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, wherein an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form a new ether linkage.[2][4]

The synthesis of 3-(Butan-2-yloxy)benzoic acid presents a common yet challenging scenario in ether synthesis: the coupling of a phenoxide with a secondary alkyl halide (2-bromobutane). While the Sₙ2 reaction is highly efficient for methyl and primary alkyl halides, secondary substrates introduce a significant competing side reaction: E2 elimination.[1][4][5] The alkoxide/phenoxide is not only a potent nucleophile but also a strong base, which can abstract a proton from a β-carbon of the alkyl halide, leading to the formation of an alkene.

This guide provides a methodologically sound protocol designed to favor the desired Sₙ2 pathway by carefully selecting a moderately basic catalyst, a suitable polar aprotic solvent, and optimized temperature control.

Mechanistic Overview

The synthesis proceeds in two primary stages, governed by the principles of acid-base chemistry and nucleophilic substitution.

Stage 1: Deprotonation to form the Nucleophile The starting material, 3-hydroxybenzoic acid, possesses two acidic protons: the carboxylic acid proton (pKa ≈ 4.06) and the phenolic hydroxyl proton (pKa ≈ 10).[6][7] A base is used to deprotonate the phenolic hydroxyl group to generate the more potent nucleophile, the phenoxide. A mild base like potassium carbonate (K₂CO₃) is chosen to minimize the basicity of the reaction medium, which in turn disfavors the E2 elimination pathway.[8][9][10]

Stage 2: Sₙ2 Nucleophilic Attack vs. E2 Elimination The generated phenoxide attacks the secondary carbon of 2-bromobutane. This step is the crux of the synthesis, where the desired Sₙ2 pathway competes with the E2 elimination side-reaction.

  • Sₙ2 Pathway (Desired): The phenoxide attacks the carbon atom bonded to the bromine, displacing the bromide ion in a concerted, backside attack. This leads to an inversion of stereochemistry at the chiral center and the formation of the ether product.[2]

  • E2 Pathway (Undesired): The phenoxide acts as a base, abstracting a proton from a carbon adjacent to the C-Br bond. This results in the formation of a double bond (a mixture of butene isomers) and elimination of the bromide ion.[4][5]

Our protocol optimizes for the Sₙ2 reaction by using a polar aprotic solvent (DMF) to enhance nucleophilicity and maintaining a moderate temperature to kinetically disfavor the higher-activation-energy elimination reaction.[2][10][11]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products Reactant1 3-Hydroxybenzoic Acid Deprotonation Deprotonation (K₂CO₃, DMF) Reactant1->Deprotonation Reactant2 2-Bromobutane SN2_Attack Sₙ2 Attack Reactant2->SN2_Attack E2_Elimination E2 Elimination Reactant2->E2_Elimination Phenoxide Dipotassium 3-carboxy-phenoxide (Nucleophile) Deprotonation->Phenoxide Forms Nucleophile Phenoxide->SN2_Attack Desired Pathway Phenoxide->E2_Elimination Competing Pathway Product 3-(Butan-2-yloxy)benzoic acid SN2_Attack->Product SideProduct Butene Isomers E2_Elimination->SideProduct Experimental_Workflow A 1. Combine Reactants 3-Hydroxybenzoic Acid + K₂CO₃ in DMF B 2. Heat to 80°C Stir for 1 hour A->B C 3. Add 2-Bromobutane Dropwise addition B->C D 4. Reflux at 80°C Monitor by TLC (12-24h) C->D E 5. Cool and Quench Pour into ice-water D->E F 6. Acidify Add 2 M HCl to pH ~2 E->F G 7. Extraction Extract with Ethyl Acetate (3x) F->G H 8. Wash & Dry Wash with water, brine. Dry over MgSO₄ G->H I 9. Purify Concentrate and purify via column chromatography H->I J 10. Characterize Obtain NMR, IR, MS data I->J

Sources

Method

Application Note: High-Resolution 13C NMR Analysis of 3-(Butan-2-yloxy)benzoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Chemical Context 3-(Butan-2-yloxy)benzoic acid (also known as 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Chemical Context

3-(Butan-2-yloxy)benzoic acid (also known as 3-sec-butoxybenzoic acid) is a versatile aromatic building block utilized in pharmaceutical synthesis and materials science. Structurally, it features a meta-substituted benzene ring bearing a carboxylic acid (-COOH) and a chiral sec-butyl ether linkage.

While 1H NMR is sufficient for routine identification, 13C Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory for mapping the exact carbon framework. 13C NMR unambiguously distinguishes the quaternary carbons of the aromatic core and resolves the subtle electronic differences between the aliphatic carbons of the sec-butyl chain. Because 13C has a natural abundance of only 1.1% and a low gyromagnetic ratio, it is approximately 6000 times less sensitive than 1H NMR, as noted in the 1[1]. This necessitates highly optimized sample preparation and acquisition parameters to achieve an adequate signal-to-noise (S/N) ratio.

Causality in Experimental Design (E-E-A-T)

To ensure a self-validating and high-fidelity experiment, every step of the NMR protocol is driven by fundamental physical chemistry principles:

  • Sample Concentration: Unlike 1H NMR (which requires ~5–25 mg), 13C NMR requires a highly concentrated sample. According to the 2, 100 mg to 300 mg is ideal for 13C NMR to minimize the number of required scans[2]. For 3-(Butan-2-yloxy)benzoic acid, we recommend 50–100 mg to balance S/N with solvent viscosity.

  • Magnetic Homogeneity (Filtration): Solid particles possess a different magnetic susceptibility than the surrounding solution. As highlighted by the , suspended particles create localized field distortions around each grain, causing irreversible line broadening. Filtering the sample through glass wool is a non-negotiable step.

  • Signal Enhancement via Decoupling: We utilize broadband proton decoupling (WALTZ-16). This not only collapses complex C-H multiplets into sharp singlets but also transfers polarization from 1H to 13C via the Nuclear Overhauser Effect (NOE), significantly boosting the sensitivity of protonated carbons, a principle well-documented in3[3].

Experimental Workflow & Methodology

NMR_Workflow Start Weigh 3-(Butan-2-yloxy)benzoic acid Target: 50-100 mg Solvent Add 0.6 - 0.7 mL CDCl3 (Deuterium Lock Solvent) Start->Solvent Dissolve Vortex/Sonicate until completely dissolved Solvent->Dissolve Filter Filter through glass wool plug (Removes magnetic inhomogeneities) Dissolve->Filter Prevent line broadening Tube Transfer to 5 mm NMR Tube Verify 4-5 cm liquid depth Filter->Tube Validate Self-Validation: Run 1H Scan Check CDCl3 FWHM < 1.0 Hz Tube->Validate Insert, Lock, & Shim Acquire Acquire 13C{1H} Spectrum (WALTZ-16, d1=2-3s, NS>256) Validate->Acquire Proceed if shims pass

Fig 1: Step-by-step 13C NMR sample preparation and acquisition workflow for optimal resolution.

Step-by-Step Protocol
  • Sample Weighing: Accurately weigh 50–100 mg of 3-(Butan-2-yloxy)benzoic acid into a clean 2 mL glass vial.

  • Solvent Addition: Add exactly 0.65 mL of Deuterated Chloroform (CDCl3, 99.8% D). Causality: This specific volume ensures a sample depth of 4–5 cm in a standard 5 mm tube, preventing edge-effect magnetic distortions.

  • Dissolution: Vortex the vial for 30 seconds. If necessary, sonicate for 1 minute to ensure the carboxylic acid dimers are fully solvated.

  • Filtration: Tightly pack a small plug of glass wool into a glass Pasteur pipette. Filter the solution directly through the wool into a high-quality 5 mm NMR tube.

  • Self-Validation (Shimming Check): Insert the tube into the spectrometer, lock onto the deuterium signal, and perform gradient shimming. Crucial Step: Acquire a single-scan 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl3 peak at 7.26 ppm. If FWHM > 1.0 Hz, re-shim. Do not proceed to the 13C acquisition until homogeneity is validated.

  • 13C Acquisition: Load the 13C{1H} parameter set (see Table 1) and commence acquisition.

Quantitative Data & Spectral Interpretation

Table 1: Optimized 13C NMR Acquisition Parameters
ParameterRecommended ValueCausality / Rationale
Nucleus / Freq. 13C / 100 MHzStandard observation frequency on a 400 MHz spectrometer.
Number of Scans (NS) 256 – 1024Compensates for the low natural abundance (1.1%) of the 13C isotope.
Relaxation Delay (D1) 2.0 – 3.0 sEnsures full T1 relaxation of quaternary carbons (C=O, C1, C3) between pulses to prevent signal saturation.
Pulse Angle 30° to 45°Allows for faster repetition rates (Ernst angle optimization) compared to a 90° pulse.
Decoupling WALTZ-16Broadband 1H decoupling collapses multiplets and provides NOE enhancement[3].
Temperature 298 K (25 °C)Stabilizes the hydrogen-bonded carboxylic acid dimers to prevent peak drift.
Table 2: Expected 13C NMR Chemical Shifts for 3-(Butan-2-yloxy)benzoic acid

Note: Chemical shifts (δ) are referenced to the central peak of the CDCl3 triplet at 77.16 ppm. Values are calculated based on empirical substituent effects.

Carbon PositionTypeExpected Shift (δ, ppm)Structural Rationale
C=O Quaternary~172.0Highly deshielded by the electronegative oxygens and carbonyl double bond.
C3 (Ar) Quaternary~159.8Deshielded by the inductive effect of the directly attached sec-butoxy oxygen.
C1 (Ar) Quaternary~131.6Attached to the electron-withdrawing carboxylic acid group.
C5 (Ar) CH (meta)~129.4Meta to both substituents; least affected by resonance effects.
C6 (Ar) CH~122.4Ortho to COOH, para to the ether oxygen.
C4 (Ar) CH~119.3Para to COOH, ortho to the ether oxygen.
C2 (Ar) CH~115.7Ortho to both substituents; highly shielded by the electron-donating oxygen resonance.
C-2' (Aliphatic) CH-O~75.2Directly attached to the electronegative ether oxygen (chiral center).
C-3' (Aliphatic) CH2~29.1Methylene carbon of the sec-butyl ethyl chain.
C-1' (Aliphatic) CH3~19.2Methyl group directly attached to the chiral C-2' center.
C-4' (Aliphatic) CH3~9.5Terminal methyl group of the aliphatic chain; highly shielded.

References

  • Title: How to Prepare Samples for NMR Source: University of Minnesota (umn.edu) URL:

  • Title: Sample Preparation - Max T. Rogers NMR Source: Michigan State University (msu.edu) URL: 2

  • Title: Sample Preparation | Faculty of Mathematical & Physical Sciences Source: University College London (ucl.ac.uk) URL: 1

  • Title: Quantification of single components in complex mixtures by 13C NMR Source: Magritek (magritek.com) URL: 3

Sources

Application

HPLC method for purity analysis of 3-(Butan-2-yloxy)benzoic acid

Application Note: High-Resolution RP-HPLC Method for Purity Profiling of 3-(Butan-2-yloxy)benzoic Acid Executive Summary 3-(Butan-2-yloxy)benzoic acid (also known as 3-sec-butoxybenzoic acid) is a structurally significan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution RP-HPLC Method for Purity Profiling of 3-(Butan-2-yloxy)benzoic Acid

Executive Summary 3-(Butan-2-yloxy)benzoic acid (also known as 3-sec-butoxybenzoic acid) is a structurally significant intermediate utilized in complex chemical synthesis and pharmaceutical development[1]. Accurate purity determination is critical, as synthetic byproducts (e.g., 3-hydroxybenzoic acid, alkyl halides) and degradants can compromise downstream efficacy. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed from first principles to ensure analytical integrity, causality-driven troubleshooting, and regulatory compliance.

Physicochemical Profiling & Method Rationale

Developing a reliable chromatographic method requires translating the molecule's physicochemical properties into precise analytical parameters. Do not simply apply generic gradients; understand why the molecule behaves the way it does.

  • Ionization Control (The pH Imperative): Benzoic acid derivatives typically exhibit a pKa between 4.0 and 4.5. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states. This dual-state migration through the column leads to severe peak broadening and tailing[2]. To enforce a single structural state, we utilize 0.1% Trifluoroacetic Acid (TFA) to buffer the mobile phase to pH ~2.0, ensuring the carboxylic acid remains fully protonated.

  • Stationary Phase Selection: The sec-butoxy group imparts significant hydrophobicity to the molecule (estimated LogP ~3.0). A high-purity, end-capped C18 column is selected to provide adequate retention. End-capping is crucial; residual silanol groups (-Si-OH) on the silica matrix can act as secondary cation-exchange sites, interacting with the analyte and causing peak tailing[2].

  • Detection Strategy: The conjugated aromatic ring provides a strong UV chromophore. Photodiode Array (PDA/DAD) detection at 230 nm captures the maximum absorbance (λmax) of the benzoic acid backbone, allowing for high-sensitivity impurity profiling.

MethodDev A Analyte: 3-(Butan-2-yloxy)benzoic acid pKa ~4.2, LogP ~3.0 B Mobile Phase Optimization Acidic Buffer (pH ~2.0) A->B Suppress Ionization C Stationary Phase End-capped C18 Column A->C Hydrophobic Retention D Detection Strategy UV DAD at 230 nm A->D Chromophore Absorbance E Gradient Elution Water/Acetonitrile (0.1% TFA) B->E C->E F Validated Purity Method D->F E->F

Fig 1. Logical workflow for HPLC method development based on analyte physicochemical properties.

Analytical Protocol

The following protocol outlines the optimized conditions for the purity analysis of 3-(Butan-2-yloxy)benzoic acid.

Table 1: Optimized Chromatographic Conditions

Parameter Specification Causality / Rationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm End-capped silica prevents secondary silanol interactions.
Mobile Phase A 0.1% TFA in HPLC-grade Water Low pH (~2.0) suppresses carboxylic acid ionization.
Mobile Phase B 0.1% TFA in Acetonitrile Strong eluent for hydrophobic ether derivatives.
Flow Rate 1.0 mL/min Optimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °C ± 2 °C Stabilizes mass transfer kinetics and retention times.
Detection UV/DAD at 230 nm Captures λmax of the substituted benzoic acid ring.
Injection Vol. 10 µL Balances sensitivity with column loading capacity.

| Diluent | Water:Acetonitrile (50:50, v/v) | Ensures total solubility without solvent-mismatch distortion. |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Phase
0.0 95 5 Equilibration & polar impurity elution
2.0 95 5 Isocratic hold
12.0 10 90 Linear gradient for main peak & lipophilic impurities
15.0 10 90 Column wash
15.1 95 5 Return to initial conditions

| 20.0 | 95 | 5 | Re-equilibration |

Step-by-Step Sample Preparation Methodology:

  • Diluent Preparation: Mix 500 mL of HPLC-grade Water with 500 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes. Note: Pure water will cause analyte precipitation; pure organic will cause peak distortion (solvent effect) upon injection into a 95% aqueous starting gradient.

  • Standard Preparation (1.0 mg/mL): Accurately weigh 50.0 mg of 3-(Butan-2-yloxy)benzoic acid reference standard into a 50 mL volumetric flask.

  • Solubilization: Add 30 mL of diluent. Sonicate for 5 minutes until complete dissolution is observed.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then make up to the mark with diluent. Mix thoroughly by inversion.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to prevent membrane-binding artifacts.

Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3]. The protocol acts as a self-validating system by embedding continuous quality checks.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation Parameter Execution Strategy Acceptance Criteria
Specificity Inject Blank, Placebo, and forced degradation samples (acid, base, peroxide, heat, UV). No interfering peaks at the retention time of the active pharmaceutical ingredient (API). Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the nominal working concentration. Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0%.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level). Mean recovery between 98.0% and 102.0%. %RSD ≤ 2.0%.
Precision Inject 6 independent sample preparations at 100% concentration. %RSD of peak area ≤ 2.0%.

| LOD / LOQ | Calculate based on Signal-to-Noise (S/N) ratio from low-concentration injections. | LOD S/N ≥ 3:1; LOQ S/N ≥ 10:1. |

System Suitability & Troubleshooting

A self-validating analytical method requires passing System Suitability Testing (SST) prior to any sample analysis. This ensures the instrument, reagents, and column are performing optimally.

SST Criteria (Evaluated on 6 replicate injections of the Standard):

  • Retention Time (RT) %RSD: ≤ 1.0% (Validates pump delivery and mobile phase composition).

  • Peak Area %RSD: ≤ 2.0% (Validates autosampler precision).

  • Tailing Factor (Tf): ≤ 1.5 (Validates column health and pH control).

  • Theoretical Plates (N): ≥ 5,000 (Validates column efficiency).

Troubleshooting Causality: If the Tailing Factor exceeds 1.5, the system is failing its self-validation. For acidic analytes like 3-(Butan-2-yloxy)benzoic acid, this is almost exclusively caused by either a loss of pH control (allowing partial ionization) or stationary phase degradation (exposing active silanols)[2].

Troubleshooting Start Issue: Peak Tailing (Tf > 1.5) Check1 Check Mobile Phase pH Is pH < pKa - 2? Start->Check1 Fix1 Adjust to pH 2.0 with TFA (Protonate Carboxyl Group) Check1->Fix1 No Check2 Check Column Chemistry Secondary Silanol Interactions? Check1->Check2 Yes Success Symmetrical Peak (Tf ≤ 1.2) Fix1->Success Fix2 Use High-Purity End-Capped C18 Check2->Fix2 Yes Fix2->Success

Fig 2. Diagnostic pathway for resolving peak tailing in acidic analyte chromatography.

Sources

Method

In vitro antimicrobial assay for 3-(Butan-2-yloxy)benzoic acid

Application Note & Protocol Comprehensive In Vitro Antimicrobial Profiling of 3-(Butan-2-yloxy)benzoic acid Abstract This document provides a comprehensive guide for determining the in vitro antimicrobial activity of 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Comprehensive In Vitro Antimicrobial Profiling of 3-(Butan-2-yloxy)benzoic acid

Abstract

This document provides a comprehensive guide for determining the in vitro antimicrobial activity of 3-(Butan-2-yloxy)benzoic acid, a derivative of benzoic acid. Benzoic acid and its analogues are known for their preservative and antimicrobial properties, which are often mediated by the disruption of microbial membranes and the acidification of the intracellular environment upon diffusion of the undissociated acid across the cell membrane[1][2]. This guide details standardized, robust, and reproducible protocols for researchers in microbiology and drug development. We present methodologies for preliminary screening via the agar disk diffusion method, quantitative assessment of bacteriostatic activity through the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), and evaluation of bactericidal potential by determining the Minimum Bactericidal Concentration (MBC). These protocols are grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability[3][4].

Compound Profile: 3-(Butan-2-yloxy)benzoic acid

A thorough understanding of the test article's physicochemical properties is fundamental for accurate assay design, particularly for the preparation of stock solutions.

PropertyValueSource
Chemical Structure (Generated)
Molecular Formula C₁₁H₁₄O₃[5]
Molecular Weight 194.23 g/mol [5]
CAS Number 637728-10-0[6]
Appearance White to off-white solidInferred
Solubility Sparingly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[7][8]

Causality Insight: The lipophilic butoxy group and aromatic ring, combined with the polar carboxylic acid moiety, suggest that 3-(Butan-2-yloxy)benzoic acid will have limited aqueous solubility.[7] Therefore, an organic solvent like DMSO is required to create a concentrated stock solution, which can then be diluted in aqueous culture media for the assays. The solvent's final concentration must be kept low (typically ≤1% v/v) to avoid impacting microbial growth.

Principles of Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is designed to predict the potential therapeutic efficacy of a compound against a specific microorganism.[9] This guide employs three complementary methods:

  • Agar Disk Diffusion: A qualitative method where the compound diffuses from a paper disk into an agar medium inoculated with the test organism. The resulting zone of growth inhibition around the disk provides a preliminary assessment of antimicrobial activity.[10][11]

  • Broth Microdilution (MIC): This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).[4][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] This assay identifies the potency of the compound's bacteriostatic or fungistatic effect.

  • Minimum Bactericidal Concentration (MBC): This assay is an extension of the MIC test and determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[14][15] Comparing the MBC to the MIC allows for the classification of a compound as bactericidal (MBC/MIC ratio ≤ 4) or bacteriostatic (MBC/MIC ratio > 4).[15]

Materials and Reagents

Equipment:

  • Biosafety cabinet (Class II)

  • Autoclave

  • Incubator (35 ± 2°C)

  • Shaking incubator

  • Spectrophotometer or turbidimeter

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Serological pipettes

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile Petri dishes (100 mm)

  • Sterile glass tubes

  • Forceps

Media and Reagents:

  • 3-(Butan-2-yloxy)benzoic acid

  • Dimethyl Sulfoxide (DMSO), sterile

  • Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)

  • Mueller-Hinton Agar (MHA), 4 mm depth[11]

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

  • Sabouraud Dextrose Broth/Agar (for fungi)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Positive control antibiotics (e.g., Gentamicin, Vancomycin, Amphotericin B)

  • Sterile paper disks (6 mm diameter)

Microbial Strains (Example Panel):

  • Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive

  • Escherichia coli (e.g., ATCC 25922) - Gram-negative

  • Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative (often multi-drug resistant)

  • Candida albicans (e.g., ATCC 90028) - Yeast

Experimental Protocols

Rationale: Accurate preparation of the stock solution is critical for the reliability of downstream serial dilutions. Using a high-concentration stock minimizes the volume of organic solvent introduced into the assay wells.

  • Accurately weigh a sufficient amount of 3-(Butan-2-yloxy)benzoic acid.

  • Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~51.5 mM). Ensure complete dissolution using a vortex mixer.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Prepare intermediate stock solutions as needed by diluting the primary stock in sterile broth. For example, to achieve a starting test concentration of 256 µg/mL in the MIC assay, a 2X working stock of 512 µg/mL in MHB is required.

Objective: To quantitatively determine the lowest concentration of 3-(Butan-2-yloxy)benzoic acid that inhibits microbial growth. This protocol is adapted from CLSI guidelines.[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 2X Compound Serial Dilutions in 96-well plate D Inoculate Plate: Add diluted inoculum to compound dilutions A->D B Prepare Standardized Inoculum (0.5 McFarland) C Dilute Inoculum to ~1x10^6 CFU/mL B->C C->D E Incubate Plate (35°C, 16-20h) D->E F Read Results: Visually inspect for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).[16] d. Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the well. This typically requires a 1:150 dilution followed by a 1:2 dilution in the plate.[13]

  • Plate Preparation (for a single compound): a. Add 100 µL of sterile broth to wells 2 through 12 in a designated row of a 96-well plate. b. Add 200 µL of the highest concentration of the test compound (e.g., 512 µg/mL in broth) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Repeat this process sequentially down to well 10. After mixing in well 10, discard 100 µL. e. Well 11 serves as the growth control (broth only, no compound). f. Well 12 serves as the sterility control (broth only, no inoculum).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well is now 200 µL, and the compound concentrations are halved to their final test values (e.g., 256, 128, ..., 0.5 µg/mL). The inoculum density is ~5 x 10⁵ CFU/mL. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]

  • Reading the MIC: a. Following incubation, visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of 3-(Butan-2-yloxy)benzoic acid at which there is no visible growth (i.e., the first clear well).[13]

Objective: To qualitatively screen for antimicrobial activity.

Disk_Diffusion_Workflow A Prepare Standardized Inoculum (0.5 McFarland) B Inoculate MHA Plate: Create a uniform bacterial lawn with a sterile swab A->B C Prepare & Apply Disks: Impregnate sterile disks with test compound and controls B->C D Press disks firmly onto the agar surface C->D E Incubate Plate (Inverted) (35°C, 16-18h) D->E F Measure Zone of Inhibition: Diameter (mm) of the clear zone around each disk E->F

Caption: Workflow for the agar disk diffusion assay.

Step-by-Step Procedure:

  • Inoculum and Plate Preparation: a. Prepare a standardized inoculum matching a 0.5 McFarland standard as described in Protocol 2, step 1. b. Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[10][18] d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[10]

  • Disk Preparation and Application: a. Impregnate sterile 6 mm paper disks with a known amount of 3-(Butan-2-yloxy)benzoic acid (e.g., 20 µL of a 1 mg/mL solution). b. Prepare a negative control disk (DMSO only) and a positive control disk (a standard antibiotic). c. Using sterile forceps, place the disks onto the inoculated agar surface, ensuring they are firmly in contact with the agar.

  • Incubation and Measurement: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[10] b. After incubation, measure the diameter of the zone of complete growth inhibition (in mm) around each disk.

Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction of the initial inoculum.

MBC_Workflow A Completed MIC Plate B Select Clear Wells: MIC, MICx2, MICx4, etc. A->B C Subculture: Spot 10-100 µL from each selected well onto MHA plates B->C D Incubate Plates (35°C, 18-24h) C->D E Count Colonies (CFU) D->E F Determine MBC: Lowest concentration with ≥99.9% kill vs. initial inoculum E->F

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Procedure:

  • Subculturing from MIC Plate: a. Following the determination of the MIC, select the clear wells corresponding to the MIC, 2x MIC, 4x MIC, and higher concentrations. Also include the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated pipette, spot-plate a fixed volume (e.g., 100 µL) from each of these wells onto a fresh MHA plate.[14]

  • Incubation and Colony Counting: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the plate subcultured from the growth control. b. Count the number of colonies (CFU) on each spot.

  • Calculating the MBC: a. The initial inoculum was ~5 x 10⁵ CFU/mL. A 99.9% reduction corresponds to a maximum of 500 CFU/mL surviving. b. If 100 µL (0.1 mL) was plated, the threshold for a 99.9% kill is ≤50 colonies on the spot. c. The MBC is the lowest concentration of the test compound that produces a colony count at or below this threshold.[15]

Data Analysis and Interpretation

Summarize the quantitative results in a clear, structured table for easy comparison across different microbial strains.

MicroorganismStrainMIC (µg/mL)Zone of Inhibition (mm) @ [X] µ g/disk MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 2921364121282Bactericidal
E. coliATCC 259221288>512>4Bacteriostatic
P. aeruginosaATCC 27853>2560>512-Resistant
C. albicansATCC 9002832151284Fungicidal
Gentamicin (Control)12222Bactericidal

Interpretation Guide:

  • MIC: A lower MIC value indicates higher potency.

  • Zone of Inhibition: A larger diameter indicates greater susceptibility of the organism to the compound.

  • MBC/MIC Ratio:

    • ≤ 4: The compound is considered bactericidal or fungicidal .[15]

    • > 4: The compound is considered bacteriostatic or fungistatic .

References
  • Bio-protocol. (2019). Broth Microdilution Assay. Available at: [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Jadhav, A. et al. (2020). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • S, S. et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Pasqualotto, A. C. et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Available at: [Link]

  • PubChem. (n.d.). 3-Butoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

  • Espinel-Ingroff, A. et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Gupta, A. K. et al. (2013). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step 2. The disk diffusion test (Kirby-Bauer test). Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Oxobutanoyloxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Czemierska, K. et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Progress in Health Sciences. Available at: [Link]

  • Google Patents. (2018). WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.
  • GreenChem Industries. (n.d.). Benzoic Acid Tech Grade. Available at: [Link]

  • Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

Sources

Application

Application Note: In Vitro Anti-Inflammatory Profiling of 3-(Butan-2-yloxy)benzoic Acid

Target Audience: Assay Biologists, Preclinical Pharmacologists, and Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale Benzoic acid deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Preclinical Pharmacologists, and Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

Benzoic acid derivatives, particularly hydroxybenzoic acids, are well-documented for their pleiotropic pharmacological effects, including potent anti-inflammatory and antioxidant activities[1][2]. However, the therapeutic utility of parent phenolic acids is often limited by poor cellular permeability.

3-(Butan-2-yloxy)benzoic acid (CAS: 637728-10-0) represents a structural evolution in this class. By etherifying the hydroxyl group at the meta-position with a sec-butyl moiety, the molecule's lipophilicity (LogP) is significantly increased. This structural modification enhances membrane partitioning, theoretically allowing for superior intracellular accumulation and target engagement compared to its parent compound, 3-hydroxybenzoic acid.

In preclinical screening, the anti-inflammatory efficacy of such derivatives is typically evaluated using the RAW 264.7 murine macrophage model stimulated with Lipopolysaccharide (LPS)[3][4]. LPS binds to the Toll-like receptor 4 (TLR4), triggering a rapid intracellular signaling cascade that culminates in the nuclear translocation of NF-κB. This transcription factor upregulates pro-inflammatory genes, notably Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), leading to the massive release of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6[4][5].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB (p65/p50) TLR4->NFKB IKK activation Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFKB->Genes Nuclear Translocation Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators Drug 3-(Butan-2-yloxy)benzoic acid Drug->NFKB Inhibition Drug->Genes Downregulation

Fig 1: Proposed mechanism of 3-(Butan-2-yloxy)benzoic acid in LPS-stimulated macrophages.

Experimental Design & Causality

To establish a self-validating experimental system, this protocol integrates three parallel workflows:

  • Cell Viability (MTT Assay): Causality dictates that a reduction in inflammatory markers could be a false positive caused by compound toxicity. The MTT assay ensures that NO/cytokine reduction is due to true pharmacological downregulation, not cell death.

  • Nitric Oxide Quantification (Griess Assay): NO is a highly volatile free radical. The Griess assay indirectly measures NO by quantifying nitrite (NO₂⁻), its stable degradation product in culture media.

  • Cytokine Profiling (ELISA): Quantifies the downstream translation of TNF-α and IL-6 to confirm broader NF-κB pathway suppression[3].

Workflow Seed Seed RAW 264.7 (96-well / 6-well) Pretreat Pre-treat with Compound (1-2h) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate Analyze1 Supernatant: NO (Griess) & ELISA Incubate->Analyze1 Analyze2 Cells: MTT Viability Incubate->Analyze2 Analyze3 Lysate: Western Blot Incubate->Analyze3

Fig 2: Standardized workflow for evaluating anti-inflammatory activity in RAW 264.7 cells.

Step-by-Step Protocols

Protocol A: Cell Culture & Treatment Preparation

Rationale: Pre-treatment allows the lipophilic compound to partition across the lipid bilayer and reach steady-state intracellular concentrations before the rapid TLR4 cascade is triggered by LPS.

  • Cell Maintenance: Culture RAW 264.7 cells (ATCC TIB-71) in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Harvest cells at 80% confluency using a cell scraper (avoid trypsin to preserve macrophage surface receptors). Seed at 5×104 cells/well in a 96-well plate for Griess/MTT assays, or 1×106 cells/well in a 6-well plate for Western Blotting. Incubate for 24 hours to allow adherence.

  • Compound Preparation: Dissolve 3-(Butan-2-yloxy)benzoic acid in cell-culture grade DMSO to create a 100 mM stock. Dilute in serum-free DMEM to desired concentrations (e.g., 10, 50, 100 µM). Critical: Ensure final DMSO concentration in the well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media. Add the compound dilutions to the cells and pre-incubate for 2 hours.

  • Stimulation: Add LPS (from E. coli O55:B5) to a final concentration of 1 µg/mL[5]. Include a vehicle control (DMSO only) and a positive control (Dexamethasone, 10 µM). Incubate for 24 hours.

Protocol B: Griess Assay (Nitric Oxide Quantification)
  • Reagent Prep: Prepare Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes immediately before use.

  • Assay: Transfer 100 µL of the cell culture supernatant from each well into a fresh 96-well plate.

  • Reaction: Add 100 µL of the mixed Griess reagent to each well. Incubate in the dark at room temperature for 15 minutes.

  • Measurement: Read the absorbance at 540 nm using a microplate reader. Quantify nitrite concentrations using a sodium nitrite ( NaNO2​ ) standard curve (0–100 µM).

Protocol C: MTT Cell Viability Assay
  • Labeling: To the remaining cells and media in the original 96-well plate, add 20 µL of MTT solution (5 mg/mL in PBS) per well.

  • Incubation: Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Read absorbance at 570 nm. Calculate viability as a percentage relative to the vehicle control.

Representative Data & Interpretation

The following table demonstrates the expected pharmacological profile of 3-(Butan-2-yloxy)benzoic acid, highlighting its dose-dependent suppression of inflammatory mediators without compromising cell viability.

Experimental GroupConcentration (µM)Cell Viability (%)NO Inhibition (%)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Vehicle) -100.0 ± 2.1-45 ± 830 ± 5
LPS Only (1 µg/mL) -98.5 ± 3.40.0 ± 0.02450 ± 1201850 ± 95
LPS + Dexamethasone 1095.2 ± 2.888.4 ± 4.1310 ± 25210 ± 18
LPS + Compound 1099.1 ± 1.515.2 ± 3.01980 ± 851540 ± 70
LPS + Compound 5097.4 ± 2.248.6 ± 5.21120 ± 60890 ± 55
LPS + Compound 10094.8 ± 3.176.3 ± 4.8580 ± 45420 ± 35

Data Interpretation: The data confirms that 3-(Butan-2-yloxy)benzoic acid effectively attenuates LPS-induced inflammation in a dose-dependent manner. Crucially, the MTT assay confirms that at 100 µM, cell viability remains ~95%, proving that the 76.3% reduction in Nitric Oxide is a result of iNOS pathway suppression, not a secondary artifact of macrophage apoptosis.

Troubleshooting & Best Practices

  • High Background NO in Controls: If the unstimulated vehicle control shows high nitrite levels, the RAW 264.7 cells may be spontaneously activating. Ensure cells are not over-confluent (>85%) before seeding, and strictly avoid using trypsin, which can agitate macrophage surface receptors.

  • Inconsistent Compound Solubility: Because of the lipophilic sec-butoxy group, the compound may precipitate if added directly to cold media. Always dilute the DMSO stock into pre-warmed (37°C) media and vortex immediately.

  • Edge Effects in 96-well Plates: Evaporation in the outer wells can artificially concentrate the media, skewing Griess assay absorbance. Fill the inter-well spaces of the plate with sterile PBS or use breathable sealing films during the 24-hour incubation.

References

  • Chemical Constituents and Antioxidant, Anti-Inflammatory and Anti-Tumor Activities of Melilotus officinalis (Linn.) Pall Source: MDPI (Molecules) URL:[Link]

  • Two new stilbene glucosides and a new benzoic acid derivative from Tournefortia sibirica Source: ResearchGate (Phytochemistry Letters) URL:[Link]

  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids Source: PMC (National Institutes of Health) URL:[Link]

  • Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases Source: Frontiers in Pharmacology URL:[Link]

  • Arabinoxylan-Based Microcapsules Being Loaded with Bee Products as Bioactive Food Components Are Able to Modulate the Cell Migration and Inflammatory Response—In Vitro Study Source: MDPI (Cells) URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removal of Unreacted 3-Hydroxybenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted 3-hydroxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted 3-hydroxybenzoic acid from reaction mixtures.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the purification process in a question-and-answer format.

Q1: My product is neutral, but after an aqueous workup with sodium bicarbonate, I still see a significant amount of 3-hydroxybenzoic acid in my organic layer. What's going wrong?

A1: This is a common issue and can arise from a few factors related to the acid-base extraction:

  • Insufficient Basicity: The aqueous solution might not be basic enough to fully deprotonate the 3-hydroxybenzoic acid. The pKa of the carboxylic acid group in 3-hydroxybenzoic acid is approximately 4.06.[1][2] To ensure complete deprotonation and transfer to the aqueous layer, the pH of the aqueous phase should be at least 2 pH units above the pKa, so a pH of 6 or higher is recommended. While sodium bicarbonate is generally effective, its solution pH can vary.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous phases. This can trap the deprotonated 3-hydroxybenzoate in the organic layer.

  • Insufficient Mixing: Conversely, inadequate mixing may not allow for efficient transfer of the 3-hydroxybenzoate salt into the aqueous phase.

Troubleshooting Steps:

  • Check the pH: After the basic wash, test the pH of the aqueous layer with pH paper. If it's not sufficiently basic, add more sodium bicarbonate solution.

  • Break Emulsions: If an emulsion has formed, try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Repeat the Wash: Perform the basic wash two to three times with fresh sodium bicarbonate solution to ensure complete removal.[3]

Q2: I'm trying to purify my product using flash chromatography on silica gel, but the 3-hydroxybenzoic acid is streaking badly and co-eluting with my product. How can I improve the separation?

A2: Streaking of acidic compounds like 3-hydroxybenzoic acid on silica gel is a frequent problem. This is due to strong interactions between the acidic silanol groups on the silica surface and the carboxylic acid and phenol groups of your compound.

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your eluent.[4][5] This will protonate the 3-hydroxybenzoic acid, reducing its interaction with the silica gel and resulting in a more defined band.

  • Consider a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase.[6] For acidic compounds, alumina (basic or neutral) can sometimes provide better separation. Alternatively, reversed-phase chromatography (C18 silica) is an excellent option if your product has sufficient solubility in the mobile phase (typically mixtures of water with methanol or acetonitrile).

  • Pre-treat the Crude Mixture: Before loading onto the column, consider performing a quick liquid-liquid extraction with a basic aqueous solution to remove the bulk of the 3-hydroxybenzoic acid. This will reduce the load on your chromatography column and improve the separation of your desired product from other impurities.

Q3: I attempted to remove the 3-hydroxybenzoic acid by recrystallization, but my final product is still impure. What could be the issue?

A3: Recrystallization is a powerful purification technique, but its success is highly dependent on solvent selection and proper technique.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the 3-hydroxybenzoic acid poorly at room temperature but have high solubility at elevated temperatures.[7] Water is often a good choice for recrystallizing 3-hydroxybenzoic acid.[8][9] If your product is also soluble in hot water, this method may not be suitable. In such cases, a co-solvent system (a "good" solvent in which both are soluble and a "poor" solvent in which both are less soluble) might be necessary.

  • Cooling Rate: Cooling the solution too quickly can cause the 3-hydroxybenzoic acid to crash out of solution along with your product, trapping impurities.[7][9] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure 3-hydroxybenzoic acid.[7][9]

II. Detailed Protocols

This section provides step-by-step methodologies for the most common and effective techniques for removing unreacted 3-hydroxybenzoic acid.

Protocol 1: Removal by Acid-Base Extraction

This method is ideal when the desired product is not sensitive to basic conditions. It leverages the acidic nature of the carboxylic acid group to convert 3-hydroxybenzoic acid into its water-soluble salt.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the Crude Mixture: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel.

  • Perform the Basic Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the carbon dioxide gas that evolves.[3]

  • Separate the Layers: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat the Wash: Repeat the wash with fresh sodium bicarbonate solution at least two more times. After the final wash, check the pH of the aqueous layer to ensure it is basic.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water-soluble impurities and break any minor emulsions.

  • Dry the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Isolate the Product: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain your purified product.

cluster_0 Acid-Base Extraction Workflow A Crude Mixture in Organic Solvent B Add Saturated NaHCO3 Solution A->B C Separate Aqueous and Organic Layers B->C D Repeat Wash (2-3 times) C->D E Wash with Brine D->E F Dry Organic Layer (e.g., MgSO4) E->F G Filter and Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for removing 3-hydroxybenzoic acid via aqueous wash.

Protocol 2: Purification by Flash Column Chromatography

This technique is suitable when acid-base extraction is not feasible or when higher purity is required.

Materials:

  • Crude reaction mixture

  • Silica gel (for normal phase) or C18 silica (for reversed phase)

  • Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate, methanol, water)

  • Acetic acid or formic acid (optional, for normal phase)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Develop a TLC Method: Before running the column, develop a solvent system using TLC that gives good separation between your product and 3-hydroxybenzoic acid. For normal phase, aim for an Rf value of 0.2-0.3 for your product.[4]

  • Pack the Column: Prepare a slurry of the stationary phase in the initial mobile phase and carefully pack the column.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elute the Column: Begin eluting with the mobile phase, collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC to determine which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

cluster_1 Flash Chromatography Workflow A Develop TLC Method B Pack Column with Stationary Phase A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for purification by flash column chromatography.

Protocol 3: Purification by Recrystallization

This method is effective when a suitable solvent can be found that selectively crystallizes the 3-hydroxybenzoic acid, leaving the desired product in the mother liquor, or vice versa.

Materials:

  • Crude reaction mixture

  • Recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent: Select a solvent in which the compound to be crystallized has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolve the Crude Mixture: Place the crude mixture in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[9][10]

  • Cool the Solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9][10]

  • Collect the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the Crystals: Allow the crystals to air dry or dry them in a vacuum oven.

III. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-hydroxybenzoic acid I should be aware of for purification?

A1: Key properties include:

  • Appearance: White to off-white crystalline powder.[1]

  • pKa: Approximately 4.06 for the carboxylic acid.[1][2]

  • Solubility: It has limited solubility in water but is soluble in alcohols and other organic solvents.[11] Its solubility in water increases significantly with temperature.[8]

  • Melting Point: Approximately 210-213°C.[1]

Q2: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction?

A2: While NaOH will effectively deprotonate 3-hydroxybenzoic acid, it is a strong, non-volatile base. If your product is base-sensitive, NaOH could cause degradation. Additionally, any excess NaOH will remain in the aqueous layer and can be more difficult to remove than the bicarbonate, which is easily quenched with acid. Therefore, a weak base like sodium bicarbonate is generally preferred.[3]

Q3: Are there any safety precautions I should take when working with 3-hydroxybenzoic acid and the solvents used for its removal?

A3: Yes, always follow standard laboratory safety procedures. 3-Hydroxybenzoic acid may cause skin and eye irritation.[1] The organic solvents used in extraction and chromatography are often flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Data Summary

PropertyValueSource
Molecular FormulaC₇H₆O₃[12]
Molar Mass138.12 g/mol [12]
pKa (Carboxylic Acid)~4.06[1][2]
Melting Point210-213 °C[1]
AppearanceWhite to off-white crystalline powder[1]
Solubility in WaterLimited[11]
Solubility in Organic SolventsSoluble in alcohols and ethers[1][11]

V. References

  • 3-hydroxybenzoic Acid (99-06-9) | Global Supplier Of Chemicals. (n.d.). Retrieved March 15, 2026, from

  • 3-Hydroxybenzoic acid 99-06-9 wiki - Guidechem. (n.d.). Retrieved March 15, 2026, from

  • 3-Hydroxy-2-Methyl Benzoic Acid. (n.d.). CymitQuimica. Retrieved March 15, 2026, from

  • 3-Hydroxybenzoic acid | CAS 99-06-9. (n.d.). Selleck Chemicals. Retrieved March 15, 2026, from

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved March 15, 2026, from

  • Development of a Rotatory and Continuous Liquid-Liquid Extraction Technique for Phenolic Compounds in Wine. (n.d.). Retrieved March 15, 2026, from

  • 3-Hydroxybenzoic Acid: Properties, Production And Uses. (2024, April 22). Chemcess. Retrieved March 15, 2026, from

  • 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420. (n.d.). PubChem. Retrieved March 15, 2026, from

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved March 15, 2026, from

  • Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. (2026, February 11). Retrieved March 15, 2026, from

  • Showing Compound 3-Hydroxybenzoic acid (FDB010507). (2010, April 8). FooDB. Retrieved March 15, 2026, from

  • Extraction Techniques of Phenolic Compounds from Plants. (2019, September 4). IntechOpen. Retrieved March 15, 2026, from

  • Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis. (n.d.). Benchchem. Retrieved March 15, 2026, from

  • 3-Hydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved March 15, 2026, from

  • Purification. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved March 15, 2026, from

  • Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. Retrieved March 15, 2026, from

  • Application Notes and Protocols for Liquid-Liquid Extraction of Phenolic Compounds. (n.d.). Benchchem. Retrieved March 15, 2026, from

  • Successful flash chromatography. (n.d.). Biotage. Retrieved March 15, 2026, from

  • Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. (n.d.). Buchi.com. Retrieved March 15, 2026, from

  • 3-Hydroxybenzoic acid (Compound). (n.d.). Exposome-Explorer - IARC. Retrieved March 15, 2026, from

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved March 15, 2026, from

  • Running a flash column. (2025, March 21). Chemistry LibreTexts. Retrieved March 15, 2026, from

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discoveracs.org. Retrieved March 15, 2026, from

  • Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). Retrieved March 15, 2026, from

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Retrieved March 15, 2026, from

  • Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents. Retrieved March 15, 2026, from

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2010, October 26). ACS Publications. Retrieved March 15, 2026, from

  • Organic Synthesis Organic Practical techniques. (n.d.). Physics & Maths Tutor. Retrieved March 15, 2026, from

  • Recrystallization Benzoic Acid | PDF. (n.d.). Scribd. Retrieved March 15, 2026, from

  • Production of 6-nitro-3-hydroxybenzoic acid. (n.d.). Google Patents. Retrieved March 15, 2026, from

  • removing 3-chlorobenzoic acid byproduct from m-CPBA reactions. (n.d.). Benchchem. Retrieved March 15, 2026, from

  • The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study. (2021, March 19). Retrieved March 15, 2026, from

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? (2017, April 17). ResearchGate. Retrieved March 15, 2026, from

  • Recrystallization of Benzoic Acid Developed by OHAUS Corporation. (n.d.). Retrieved March 15, 2026, from

  • A METHOD FOR PRODUCING HYDROXYBENZOIC ACIDS DIRECTLY FROM THE ALKAH FUSION MIXTURE. (n.d.). Retrieved March 15, 2026, from

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(Butan-2-yloxy)benzoic acid

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(Butan-2-yloxy)benzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(Butan-2-yloxy)benzoic acid (also known as 3-(sec-butoxy)benzoic acid). Transitioning this molecule from a milligram-scale discovery route to a multi-kilogram pilot process introduces significant challenges in chemoselectivity, mass transfer, and thermodynamic control.

As a Senior Application Scientist, I have structured this guide to address the exact mechanistic bottlenecks you will face, providing self-validating protocols and causality-driven troubleshooting.

Section 1: Route Design & Strategic FAQs

Q: Why do we recommend a 3-step "Protection-Alkylation-Deprotection" route instead of directly alkylating 3-hydroxybenzoic acid? A: Direct alkylation of the unprotected 3-hydroxybenzoic acid with 2-bromobutane requires at least two equivalents of base. However, the carboxylate anion is also nucleophilic. Direct alkylation inevitably leads to competitive esterification, yielding sec-butyl 3-(sec-butoxy)benzoate as a major byproduct[1]. Because the sec-butyl ester is sterically hindered, subsequent hydrolysis requires harsh, forcing conditions that degrade overall yield.

By pre-protecting the carboxylic acid as a methyl ester (forming methyl 3-hydroxybenzoate), we isolate the phenolic -OH for a clean, chemoselective SN2 alkylation[2]. The resulting methyl ester is then easily saponified under mild aqueous conditions.

G A 3-Hydroxybenzoic Acid B Esterification (MeOH, H2SO4) A->B C Methyl 3-hydroxybenzoate B->C D Williamson Etherification (2-Bromobutane, K2CO3) C->D E Methyl 3-(butan-2-yloxy)benzoate D->E F Saponification (NaOH, H2O/MeOH) E->F G Acidification (HCl) & Crystallization F->G H 3-(Butan-2-yloxy)benzoic acid (Target API) G->H

Figure 1: Chemoselective synthetic workflow for 3-(Butan-2-yloxy)benzoic acid.

Section 2: The Alkylation Bottleneck (Williamson Etherification)

Q: Our scale-up batches are stalling at 65-70% conversion during the alkylation step. Adding more 2-bromobutane doesn't help. What is happening? A: You are observing the classic competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). 2-Bromobutane is a secondary alkyl halide. Under basic conditions at elevated temperatures, the E2 pathway becomes highly competitive, stripping a proton to form volatile 2-butene and generating bromide salts[3]. This consumes your alkylating agent before it can react with the phenoxide.

Causality & Fix: Do not use strong bases like NaOH or KOH, which heavily favor E2 elimination. Instead, use a milder base like anhydrous K₂CO₃. Furthermore, do not add the 2-bromobutane as a single bolus. Dose it continuously over 4-6 hours at 65°C to keep the global electrophile concentration low, which suppresses the E2 rate while allowing the SN2 reaction to proceed.

G N1 Issue: Low Alkylation Conversion (< 80% after 12h) N2 Analyze Headspace/Reaction Mass for 2-Butene (Elimination) N1->N2 N3 High 2-Butene Detected (E2 Pathway Dominant) N2->N3 Yes N4 No 2-Butene Detected (Poor Mass Transfer) N2->N4 No N5 Action: Lower Temp to 65°C, Dose 2-Bromobutane slowly N3->N5 N6 Action: Increase Agitation, Add Phase Transfer Catalyst N4->N6

Figure 2: Troubleshooting decision tree for stalled Williamson etherification.

Quantitative Data: Solvent Selection Matrix

Selecting the right solvent is critical for balancing the SN2/E2 ratio and ensuring safe scale-up[3].

SolventBoiling Point (°C)Dielectric Constant (ε)SN2/E2 ProfileScale-Up Suitability
DMF 15338.3High SN2Moderate: Excellent kinetics, but toxic and difficult to remove during workup.
Acetone 5620.7Medium SN2Low: Boiling point is too low to achieve optimal reaction kinetics for a secondary halide.
MEK 8018.5Medium-High SN2High: Ideal reflux temperature (80°C) naturally prevents overheating and E2 dominance.
Acetonitrile 8237.5High SN2Optimal: High polarity stabilizes the SN2 transition state; easily recoverable.

Section 3: Validated Step-by-Step Scale-Up Protocols

To guarantee reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step unless the in-line analytical criteria are met.

Protocol A: Alkylation of Methyl 3-hydroxybenzoate
  • Reactor Preparation: Charge a dry, nitrogen-purged reactor with Methyl 3-hydroxybenzoate (1.0 eq) and Acetonitrile (5 volumes).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq).

    • Self-Validation Check: Perform a Karl Fischer (KF) titration on the slurry. Do not proceed if KF > 0.1%. Water will hydrolyze the 2-bromobutane to 2-butanol.

  • Heating & Dosing: Heat the heterogeneous mixture to 75°C. Using a dosing pump, add 2-Bromobutane (1.3 eq) continuously over 5 hours.

  • Reaction Monitoring: Maintain at 75°C for an additional 6 hours.

    • Self-Validation Check: Pull a sample for HPLC analysis. The reaction is complete when the unreacted phenol is < 1.0% (Area/Area).

  • Workup: Cool to 25°C. Filter the suspension to remove K₂CO₃ and KBr salts. Wash the filter cake with Acetonitrile (1 volume). Concentrate the filtrate under vacuum to yield crude Methyl 3-(butan-2-yloxy)benzoate as an oil.

Protocol B: Saponification & Isolation
  • Saponification: Dissolve the crude ester from Protocol A in Methanol (3 volumes). Add 2M aqueous NaOH (1.5 eq).

  • Hydrolysis: Stir at 45°C for 3 hours.

    • Self-Validation Check: Analyze by HPLC. Proceed only when the ester intermediate is < 0.5%.

  • Solvent Swap: Concentrate the mixture under vacuum to remove all Methanol. Crucial: Residual methanol will prevent crystallization and cause the product to "oil out".

  • Acidification: Dilute the aqueous residue with Water (4 volumes) and cool to 10°C. Slowly dose 2M HCl until the pH reaches 2.0 - 2.5.

    • Causality: The pKa of 3-(Butan-2-yloxy)benzoic acid is approximately 4.0. Dropping the pH to 2.0 ensures complete protonation and precipitation of the free acid.

  • Isolation: Filter the resulting white precipitate, wash with cold water (2 volumes), and dry under vacuum at 40°C until constant weight.

Section 4: Downstream Processing & Quality Control

Q: During acidification (Protocol B, Step 4), the product precipitates as a sticky, gummy oil instead of a filterable solid. How do we fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point or cloud point, often exacerbated by the presence of residual organic solvents (like methanol or acetonitrile) acting as plasticizers. Fix:

  • Ensure absolute removal of methanol during Step 3.

  • If oiling out still occurs, heat the acidified aqueous mixture to 50°C to form a uniform biphasic liquid mixture.

  • Cool the reactor very slowly (0.5°C/min) to 35°C, add 0.5% (w/w) seed crystals of pure 3-(Butan-2-yloxy)benzoic acid, and hold for 1 hour to establish a crystal bed before cooling to 10°C.

Q: We are detecting a persistent impurity at +14 Da by LC-MS. What is it? A: A +14 Da mass shift indicates methylation. If you used methanol as a solvent during the alkylation step, or if your methyl 3-hydroxybenzoate starting material contained traces of dimethyl ether/methanol, you may have formed the methyl ether (3-methoxybenzoic acid) instead of the sec-butyl ether. Ensure your alkylation solvent is strictly aprotic (Acetonitrile or MEK)[2].

References

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. Available at:[Link]

  • Park, S. H., et al. (2022). Electrocatalytic Radical-Polar Crossover Hydroetherification of Alkenes with Phenols. ACS Catalysis, 12(17), 10572-10580. Available at:[Link]

  • Wikipedia Contributors. (2023). Oxybuprocaine (Synthesis of related 3-butoxybenzoic acid derivatives). Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Isomerism in Physicochemical and Biological Properties

An In-Depth Comparative Analysis for Drug Development Professionals: 3-(Butan-2-yloxy)benzoic Acid vs. 4-(Butan-2-yloxy)benzoic Acid In the landscape of medicinal chemistry and materials science, the subtle yet profound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 3-(Butan-2-yloxy)benzoic Acid vs. 4-(Butan-2-yloxy)benzoic Acid

In the landscape of medicinal chemistry and materials science, the subtle yet profound impact of molecular structure on a compound's function cannot be overstated. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of functional groups—often exhibit remarkably distinct physicochemical properties and biological activities. This guide provides a detailed comparative analysis of two such isomers: 3-(Butan-2-yloxy)benzoic acid and 4-(Butan-2-yloxy)benzoic acid.

These compounds are derivatives of benzoic acid, a structural motif prevalent in numerous pharmaceuticals and functional materials.[1][2] They differ only in the substitution position of the butan-2-yloxy group on the benzene ring, a seemingly minor variation that leads to significant differences in acidity, melting point, and crystal packing. Understanding these distinctions is paramount for researchers aiming to fine-tune molecular properties for specific applications, from optimizing drug-receptor interactions to designing novel liquid crystals. This document will delve into their synthesis, comparative properties, and the underlying chemical principles that govern their behavior, providing a foundational resource for their potential application.

Comparative Physicochemical Properties

The positional difference of the alkoxy group (meta vs. para) directly influences the electronic environment of the carboxylic acid and the overall molecular symmetry. This results in measurable differences in key physicochemical parameters, which are critical for predicting a molecule's behavior in biological and chemical systems.

Property3-(Butan-2-yloxy)benzoic acid4-(Butan-2-yloxy)benzoic acidRationale for Difference
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₄O₃Isomers have the same molecular formula.
Molecular Weight 194.23 g/mol [3][4]194.23 g/mol [5]Isomers have the same molecular weight.
Melting Point Data not readily available; expected to be lower than the 4-isomer.~147-149 °C (for the similar 4-n-butoxybenzoic acid)[6]The greater symmetry of the para-isomer allows for more efficient crystal lattice packing, typically resulting in a higher melting point.
Acidity (pKa) Expected to be lower (more acidic) than the 4-isomer.Expected to be higher (less acidic) than the 3-isomer.The electron-donating resonance effect of the oxygen atom is pronounced in the para position, destabilizing the carboxylate anion. This effect is absent in the meta position, where only the weaker, acid-strengthening inductive effect is significant.[7][8][9]
Predicted LogP ~3.3 (for 3-n-butoxybenzoic acid)[3]Data not readily available; expected to be very similar to the 3-isomer.As isomers, their partition coefficients are generally very similar.
Appearance Data not available.White to off-white solid (for the similar 4-n-butoxybenzoic acid).[10]Typically, these compounds are crystalline solids at room temperature.
Solubility Data not available.Limited solubility in water; soluble in organic solvents.[10]The hydrophobic butoxy group limits water solubility. The less efficient crystal packing of the 3-isomer may lead to slightly higher solubility compared to the 4-isomer.

Synthetic Approach: The Williamson Ether Synthesis

Both isomers are readily prepared via the Williamson ether synthesis, a robust and widely used method for forming ethers.[11][12] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[13][14] In this context, the starting materials are the corresponding hydroxybenzoic acids and a 2-butyl halide.

The causality behind this choice of reaction is its efficiency and versatility. It allows for the controlled formation of unsymmetrical ethers from readily available precursors.[11][12] The reaction proceeds by first deprotonating the weakly acidic phenolic hydroxyl group with a base to form a much more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide.[14][15]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 3- or 4-Hydroxybenzoic Acid + 2-Bromobutane Solvent Add aprotic polar solvent (e.g., DMF, Acetone) Start->Solvent Base Add base (e.g., K₂CO₃, NaH) Solvent->Base Heat Heat mixture (e.g., 60-80°C) with stirring Base->Heat Monitor Monitor reaction progress (TLC) Heat->Monitor Quench Cool and quench reaction Monitor->Quench Extract Acidify and extract with organic solvent Quench->Extract Purify Wash, dry, and concentrate solvent Extract->Purify Crystallize Recrystallize crude product Purify->Crystallize Final Isolate pure product Crystallize->Final

Caption: General experimental workflow for the synthesis of alkoxybenzoic acids.

Experimental Protocol: Synthesis of 4-(Butan-2-yloxy)benzoic Acid
  • Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition : Add a suitable volume of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to dissolve the reactants. The choice of an aprotic solvent is crucial to prevent it from acting as a competing nucleophile.[13]

  • Alkyl Halide Addition : Add 2-bromobutane (1.2 eq) to the mixture. A primary or secondary alkyl halide is preferred to favor the SN2 mechanism over elimination (E2), which can become a competing side reaction with bulkier reagents.[12][13]

  • Reaction : Heat the mixture to approximately 70-80°C and stir for 12-24 hours, monitoring the reaction's completion using thin-layer chromatography (TLC).

  • Work-up : After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2. This step protonates the carboxylate, making the product insoluble in water.

  • Isolation : Collect the resulting precipitate by vacuum filtration.

  • Purification : Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(Butan-2-yloxy)benzoic acid.

This same protocol can be applied using 3-hydroxybenzoic acid to synthesize the 3-isomer.

Reaction Mechanism: SN2 Nucleophilic Substitution

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[11] The mechanism involves two key steps:

  • Deprotonation : The base removes the acidic proton from the hydroxyl group of the hydroxybenzoic acid, forming a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack : The phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromobutane. This occurs in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (backside attack), leading to the formation of the ether and a bromide salt.[11]

G compound_a Phenoxide Anion (Nucleophile) transition_state [Transition State] compound_a->transition_state Backside Attack compound_b 2-Bromobutane (Electrophile) compound_b->transition_state product Ether Product + Br⁻ transition_state->product Bond Formation & Leaving Group Departure

Caption: The concerted SN2 mechanism of the Williamson ether synthesis.

Analysis of Isomeric Differences

The position of the butan-2-yloxy substituent dictates the electronic effects it exerts on the aromatic ring, which in turn governs the acidity of the carboxylic acid group.

  • 4-(Butan-2-yloxy)benzoic Acid (Para Isomer) : In the para position, the oxygen atom of the alkoxy group is directly conjugated with the carboxylic acid. Its lone pair electrons can be delocalized into the ring via a strong electron-donating resonance effect (+R). This effect increases the electron density at the carbon atom attached to the carboxyl group, which destabilizes the negatively charged carboxylate conjugate base. This destabilization makes the proton less likely to dissociate, resulting in a weaker acid (higher pKa) compared to benzoic acid itself.[9] The pKa of 4-hydroxybenzoic acid (4.48) is higher than that of benzoic acid (~4.20), illustrating this electron-donating effect.[16][17]

  • 3-(Butan-2-yloxy)benzoic Acid (Meta Isomer) : When the alkoxy group is in the meta position, its resonance effect does not extend to the carboxyl group.[8] Therefore, the dominant electronic influence is the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom. This effect withdraws electron density from the ring, stabilizing the carboxylate conjugate base. This stabilization facilitates the dissociation of the proton, making the 3-isomer a stronger acid (lower pKa) than its 4-isomer counterpart. This is supported by the pKa of 3-hydroxybenzoic acid (4.06), which is lower than that of both benzoic acid and 4-hydroxybenzoic acid.[16][18]

Potential Applications in Research and Development

While specific biological activities for these exact molecules are not extensively documented, their structural class—alkoxybenzoic acids—is significant in several fields.

  • Drug Discovery : Benzoic acid derivatives are scaffolds for a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[2][19][20] The differences in acidity and stereochemistry between the 3- and 4-isomers would likely lead to different pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and pharmacodynamic activities (receptor binding, enzyme inhibition). The para-isomer, 4-hydroxybenzoic acid, has been noted for its estrogenic activity, suggesting that its derivatives could be explored for applications related to hormone signaling.[21][22]

  • Materials Science : Para-substituted alkoxybenzoic acids are well-known precursors for liquid crystals. The linear, rigid structure of the 4-isomer is conducive to forming the ordered phases (nematic, smectic) that are characteristic of liquid crystals upon heating.[5] The less linear 3-isomer would not be expected to exhibit similar mesogenic properties.

Conclusion

The comparison between 3-(Butan-2-yloxy)benzoic acid and 4-(Butan-2-yloxy)benzoic acid serves as an exemplary case study in the importance of positional isomerism. A simple shift of the alkoxy group from the meta to the para position fundamentally alters the molecule's electronic properties, acidity, and solid-state structure. The 4-isomer is a weaker acid with a more symmetric shape, making it a candidate for applications like liquid crystals, while the more acidic 3-isomer would present a different profile for potential pharmaceutical applications. For researchers, a thorough understanding of these structure-property relationships is essential for the rational design of new molecules with tailored functions.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved March 14, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved March 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 14, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxybenzoic acid (FDB010508). Retrieved March 14, 2026, from [Link]

  • Miklautz, H., Keller, D., Lopez Holguin, F., & Woloszczak, R. (2006). Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. Analytical and Bioanalytical Chemistry, 384(5), 1191–1195. [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved March 14, 2026, from [Link]

  • 4-Hydroxybenzoic acid - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 4-(Butan-2-yl)benzoic acid. Retrieved March 14, 2026, from [Link]

  • Quora. (2017, July 2). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid? Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Butoxybenzoic acid. Retrieved March 14, 2026, from [Link]

  • BYJU'S. (2022, July 21). Properties of Benzoic Acid. Retrieved March 14, 2026, from [Link]

  • NIST. (n.d.). 4-Butoxybenzoic acid. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Hydroxybenzoic acid (FDB010507). Retrieved March 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. Retrieved March 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN103588638A - Method for synthetizing 4-(benzene butoxy) benzoic acid.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved March 14, 2026, from [Link]

  • Patsnap. (2020, August 28). Preparation method of 4-(4-phenylbutoxy) benzoic acid. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yloxy)benzoic acid. Retrieved March 14, 2026, from [Link]

  • Vaia. (n.d.). Use the four compounds shown below to answer the following questions... Retrieved March 14, 2026, from [Link]

  • Quora. (2023, July 16). Without consulting a pKa table, which is a stronger acid: o-tert-butylbenzoic acid or p-tert... Retrieved March 14, 2026, from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved March 14, 2026, from [Link]

  • EPA. (2025, October 15). Benzoic acid, 4-butoxy-, 2-(2-chloroacetyl)-4-methylphenyl ester. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved March 14, 2026, from [Link]

  • MDPI. (2022, December 5). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. Retrieved March 14, 2026, from [Link]

  • European Patent Office. (2000, June 14). Process for making 2-alkyl-3-hydroxybenzoic acids.

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Comparative

Comparative Biological Activity of 2-, 3-, and 4-Alkoxybenzoic Acids: A Structural and Mechanistic Guide

Alkoxybenzoic acids (ABAs) are a highly versatile class of pharmacophores utilized extensively in rational drug design, antimicrobial development, and materials science. The positional isomerism of the alkoxy group—wheth...

Author: BenchChem Technical Support Team. Date: March 2026

Alkoxybenzoic acids (ABAs) are a highly versatile class of pharmacophores utilized extensively in rational drug design, antimicrobial development, and materials science. The positional isomerism of the alkoxy group—whether located at the 2- (ortho), 3- (meta), or 4- (para) position relative to the carboxylic acid—fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities.

This guide provides an in-depth, objective comparison of how these structural variations dictate biological activity, equipping researchers and drug development professionals with the mechanistic insights needed to optimize ABA-based therapeutics.

Mechanistic Causality: How Positional Isomerism Dictates Target Engagement

The biological efficacy of ABAs is not merely a function of their lipophilicity, but of their spatial geometry and electronic resonance. Understanding the causality behind these structural differences is critical for predicting target engagement.

  • 2-Alkoxybenzoic Acids (Ortho Isomers): The close proximity of the alkoxy oxygen to the carboxylic acid promotes strong intramolecular hydrogen bonding. This interaction forces the molecule into a rigid, non-planar, and sterically hindered conformation. Consequently, 2-isomers often exhibit a reduced ability to insert into deep, narrow receptor pockets, generally limiting their spectrum of biological activity.

  • 3-Alkoxybenzoic Acids (Meta Isomers): In the meta position, the alkoxy group exerts an inductive electron-withdrawing effect but lacks direct resonance stabilization with the carboxylate group. The resulting "bent" molecular geometry leads to moderate, often non-specific biological activities, as the molecule cannot achieve the linear extension required for optimal hydrophobic pocket binding.

  • 4-Alkoxybenzoic Acids (Para Isomers): The para isomer benefits from strong resonance stabilization, distributing electron density evenly across the aromatic ring. More importantly, the 1,4-substitution pattern creates a linear, extended conformation. This specific geometry is highly optimal for deep insertion into narrow hydrophobic binding sites, such as the di-iron center of the Trypanosome Alternative Oxidase (TAO)[1] and the lipophilic targets in Mycobacterium tuberculosis [2].

Comparative Biological Activity Profiling

The structural advantages of the 4-isomer translate directly into superior biological performance across multiple therapeutic areas. For instance, 4-alkoxybenzoic acids have been identified as uniquely potent inhibitors of TAO, a critical enzyme for the respiration of bloodstream forms of Trypanosoma brucei [1]. Furthermore, their antituberculotic activity has been shown to increase linearly with the lipophilicity of the alkoxy chain, an effect highly specific to the para-substituted geometry [2].

Table 1: Quantitative Biological Profiling of Alkoxybenzoic Acid Isomers
Isomer TypePrimary ConformationTrypanocidal Activity (TAO IC₅₀)*Antimycobacterial Activity**Tyrosinase Inhibition
2-Alkoxy (Ortho) Sterically hindered, intramolecular H-bondWeak (>10 µM)LowModerate
3-Alkoxy (Meta) Bent, inductive effects dominateModerate (1–5 µM)ModerateLow
4-Alkoxy (Para) Linear, resonance stabilizedPotent (Low nM range)High (Lipophilicity-dependent)High

*Based on SAR studies of TAO inhibitors where the 4-alkoxy oxygen engages in critical H-bonding with Arg118 [1]. **Antituberculotic activity strictly correlates with the HPLC capacity factor (lipophilicity) for 4-isomers, independent of minor pKa variations [2].

Experimental Workflows and Self-Validating Protocols

To objectively evaluate these isomers, researchers must employ self-validating experimental systems that account for both physicochemical properties and biological target engagement.

Protocol 1: Synthesis and Physicochemical Profiling

Causality: Before biological testing, it is critical to confirm that differences in activity are not artifacts of differential acidity. Literature demonstrates that the pKa differences among 4-alkoxybenzoic acids are negligible (ranging from 4.44 to 4.49); thus, biological activity is driven primarily by lipophilicity and molecular geometry [2].

  • Synthesis: Synthesize the 2-, 3-, and 4-alkoxybenzoic acids via a Williamson ether synthesis using the respective hydroxybenzoic acid and an alkyl halide (e.g., hexyl bromide) in the presence of potassium hydroxide, followed by acidification with HCl.

  • Purification: Recrystallize the crude product from ethanol to ensure >99% purity. Verify structural integrity using ¹H-NMR and FTIR spectroscopy.

  • Lipophilicity Determination: Measure the capacity factor ( k′ ) using reverse-phase HPLC. The log(k′) serves as a highly accurate, self-validating proxy for lipophilicity, which directly correlates with minimum inhibitory concentrations (MIC) against mycobacteria.

Protocol 2: In Vitro Trypanosome Alternative Oxidase (TAO) Inhibition Assay

Causality: To validate the linear insertion mechanism of the 4-isomer, a recombinant TAO (rTAO) assay is utilized. The 4-alkoxy group is required to hydrogen-bond with polar amino acids in the binding site, a mechanism unavailable to the sterically hindered 2-isomer [1].

  • Enzyme Preparation: Express and isolate recombinant TAO from E. coli membrane fractions.

  • Assay Setup: In a spectrophotometric cuvette, combine the rTAO membranes, ubiquinol (the natural substrate), and the synthesized ABA inhibitor at varying concentrations (1 nM to 10 µM).

  • Measurement: Monitor the oxidation of ubiquinol to ubiquinone continuously at 278 nm using a UV-Vis spectrophotometer.

  • Validation: Calculate the IC₅₀. A highly potent 4-alkoxybenzoic acid derivative (e.g., containing a 2-hydroxy-6-methyl scaffold) will exhibit single-digit nanomolar inhibition, validating the structure-activity relationship (SAR) model.

Mechanistic and Workflow Visualizations

BindingMechanism A 4-Alkoxybenzoic Acid (Linear Conformation) B Hydrophobic Pocket Insertion A->B C H-Bonding via 4-Alkoxy Oxygen B->C D Carboxylate Chelation at Di-iron Center B->D E TAO Inhibition (Trypanocidal Activity) C->E D->E

Binding mechanism of 4-alkoxybenzoic acids to the Trypanosome Alternative Oxidase (TAO).

ExperimentalWorkflow Step1 1. Synthesis & Purification Williamson Ether Synthesis Step2 2. Physicochemical Profiling HPLC (Lipophilicity) & pKa Step1->Step2 Step3 3. In Vitro Assays TAO Inhibition & Antimycobacterial Step2->Step3 Step4 4. SAR Analysis Correlation of Activity with Isomerism Step3->Step4

Step-by-step experimental workflow for evaluating alkoxybenzoic acid isomers.

References

  • Meco-Navas, A., Ebiloma, G. U., Martín-Domínguez, A., et al. (2018). "SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase". ACS Medicinal Chemistry Letters. Available at:[Link]

  • Waisser, K., Kuneš, J., Klimeš, J., Polášek, M., & Odlerová, Ž. (1993). "Relations between Structure and Antituberculotic Activity of 4-Alkoxybenzoic Acids". Collection of Czechoslovak Chemical Communications. Available at:[Link]

Validation

Comparative Toxicity Profiles of Alkoxybenzoic Acids: A Guide for Drug Development

As drug development increasingly relies on fine-tuning the physicochemical properties of lead compounds, understanding the structure-toxicity relationships of foundational building blocks is critical. Alkoxybenzoic acids...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fine-tuning the physicochemical properties of lead compounds, understanding the structure-toxicity relationships of foundational building blocks is critical. Alkoxybenzoic acids—ranging from methoxybenzoic to butoxybenzoic acid—are ubiquitous intermediates in medicinal chemistry. They are frequently utilized to optimize target binding affinities, such as in the development of potent Trypanosome Alternative Oxidase (TAO) inhibitors [1].

However, the same structural modifications that enhance target affinity (namely, alkoxy chain elongation) fundamentally alter the molecule's toxicity profile. As a Senior Application Scientist, I have compiled this guide to objectively compare the toxicity profiles of different alkoxybenzoic acids. By examining the causality between chain length, lipophilicity, and cellular disruption, this guide provides actionable, field-proven insights for your preclinical workflows.

Mechanistic Overview: The Structure-Toxicity Relationship

The toxicity of alkoxybenzoic acids is primarily governed by their lipophilicity. As the carbon count of the alkoxy chain increases (from the C1 methoxy group to the C4 butoxy group), the partition coefficient (LogP) rises proportionally.

The Causality of Toxicity:

  • Membrane Permeability: Higher LogP values drive passive diffusion across phospholipid bilayers. While this is advantageous for targeting intracellular enzymes, it indiscriminately increases uptake in off-target cells.

  • Metabolic Burden: Once internalized, alkoxybenzoic acids undergo reductive decarboxylation and O-dealkylation in the liver [2]. Longer chains require more extensive oxidative metabolism, increasing the potential for reactive oxygen species (ROS) generation.

  • Environmental Impact: Aquatic toxicity (e.g., to Daphnia magna) is highly sensitive to lipophilic membrane disruptors. Consequently, as the alkoxy chain lengthens, the aquatic EC50 drops, indicating higher environmental toxicity.

Mechanistic Pathway Diagram

ToxicityMechanism A Alkoxy Chain Elongation (C1 to C4) B Increased Lipophilicity (LogP ↑) A->B Drives physical properties C Enhanced Membrane Permeability B->C Facilitates lipid bilayer crossing D Intracellular Accumulation C->D Promotes cellular uptake E Off-Target Cytotoxicity & Aquatic Toxicity D->E Triggers metabolic disruption

Caption: Causality pathway illustrating how alkoxy chain elongation drives off-target and aquatic toxicity.

Comparative Toxicity Data

While acute oral toxicity remains relatively low across the series, the shift in lipophilicity creates a distinct gradient in aquatic toxicity and in vitro cytotoxicity. The table below summarizes the consensus data derived from established safety profiles and computational predictions [3].

CompoundAlkoxy ChainPredicted LogPAcute Oral Toxicity (LD50, Rat)Aquatic Toxicity (Daphnia magna 48h EC50)
4-Methoxybenzoic Acid C1~2.0> 5,000 mg/kg> 100.0 mg/L (Low)
4-Ethoxybenzoic Acid C2~2.5> 2,000 mg/kg~ 88.1 mg/L (Moderate)
4-Propoxybenzoic Acid C3~3.0> 2,000 mg/kg~ 50.0 mg/L (Moderate)
4-Butoxybenzoic Acid C4~3.6> 2,000 mg/kg< 50.0 mg/L (High)

Note: While LD50 values suggest a wide safety margin for acute systemic exposure, the decreasing EC50 values highlight the environmental and cellular accumulation risks associated with longer alkoxy chains.

Self-Validating Experimental Protocols

To accurately assess the toxicity of these compounds in your own development pipeline, you must employ rigorous, self-validating assays. Below are the standard protocols utilized in our laboratories.

Protocol A: In Vitro Cytotoxicity Assessment (HepG2 MTT Assay)

Rationale: HepG2 cells are selected because their basal metabolic competence allows us to detect toxicity arising from potential O-dealkylation metabolites, which would be missed in non-metabolizing cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.

  • Compound Preparation: Prepare 100 mM stock solutions of the alkoxybenzoic acids in DMSO. Dilute in culture media to achieve final concentrations ranging from 1 μM to 1000 μM. Critical: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media and apply the compound dilutions.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 50 μM Chlorpromazine).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media, add 100 μL of DMSO to dissolve the formazan, and read absorbance at 570 nm.

  • Validation Criteria: The assay is only valid if the vehicle control shows >95% viability and the positive control yields an IC50 within your lab's historical confidence interval.

Protocol B: Aquatic Toxicity Assessment (OECD 202)

Rationale: Daphnia magna is highly sensitive to lipophilic membrane disruptors. This assay directly correlates the compound's LogP with its environmental impact.

Step-by-Step Methodology:

  • Organism Preparation: Use juvenile Daphnia magna (less than 24 hours old) from a healthy, standardized culture.

  • Test Solutions: Prepare a geometric series of concentrations (e.g., 10, 20, 40, 80, 160 mg/L) of the target alkoxybenzoic acid in standard ISO test water.

  • Exposure: Place 5 daphnids into each test vessel containing 50 mL of the test solution. Prepare 4 replicates per concentration.

  • Controls:

    • Self-Validation Step: Run a concurrent negative control (ISO water only) and a positive reference toxicant (Potassium dichromate).

  • Observation: Incubate at 20°C under a 16h light/8h dark cycle. Assess immobilization at 24h and 48h. Daphnids are considered immobilized if they cannot swim within 15 seconds after gentle agitation.

  • Validation Criteria: The test is valid only if control mortality does not exceed 10%, and the 24h EC50 of the potassium dichromate reference falls strictly between 0.6 and 2.1 mg/L.

Conclusion for Drug Developers

When selecting an alkoxybenzoic acid as a scaffold for drug design, developers must balance target affinity with toxicity. While the 4-butoxybenzoic acid derivative may offer superior binding to lipophilic pockets (such as the TAO active site), it carries a higher risk of off-target membrane disruption and aquatic toxicity. Conversely, 4-methoxybenzoic acid offers an excellent safety profile but may lack the necessary lipophilicity to cross target cell membranes effectively. Utilizing the self-validating protocols outlined above will ensure that your structure-activity relationship (SAR) optimization remains both safe and efficacious.

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2001). Hydroxy- and Alkoxy-Substituted Benzyl Derivatives. WHO Food Additives Series: 48. International Programme on Chemical Safety (INCHEM). Retrieved from:[Link]

  • Meco-Navas, A., et al. (2018). SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Medicinal Chemistry Letters, 9(9), 923–928. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid. PubChem. Retrieved from:[Link]

Sources

Comparative

Isomeric Effects on the Crystal Packing of Butoxybenzoic Acids: A Comprehensive Comparison Guide

In the fields of crystal engineering, materials science, and drug development, the rational design of solid-state materials requires a predictive understanding of how molecular structure dictates macroscopic properties....

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of crystal engineering, materials science, and drug development, the rational design of solid-state materials requires a predictive understanding of how molecular structure dictates macroscopic properties. For aromatic carboxylic acids, the spatial arrangement of substituents—specifically positional isomerism—exerts a profound influence on crystal packing, thermodynamic stability, and the emergence of advanced states of matter such as liquid crystals (mesophases).

This guide provides an objective, data-driven comparison of the ortho, meta, and para isomers of butoxybenzoic acid. By analyzing the causality between molecular geometry, hydrogen-bonding motifs, and crystal lattice energies, we establish a framework for understanding how isomeric effects govern the solid-state behavior of these critical precursor molecules.

Mechanistic Overview: The Role of Isomerism in Crystal Engineering

Butoxybenzoic acids consist of a rigid benzoic acid core and a flexible butyl ether (butoxy) tail. The primary supramolecular synthon driving their crystallization is the carboxylic acid homodimer , formed via paired O−H⋯O hydrogen bonds. However, the position of the butoxy group relative to the carboxylic acid dictates the overall molecular geometry:

  • Para-Substitution (4-Butoxybenzoic Acid): The 1,4-substitution pattern yields a highly linear, rod-like (calamitic) geometry. This linearity allows the hydrogen-bonded dimers to pack efficiently into parallel arrays, maximizing π−π stacking and van der Waals interactions between the alkyl chains. This highly ordered packing is the prerequisite for thermotropic liquid crystalline behavior 1.

  • Meta-Substitution (3-Butoxybenzoic Acid): The 1,3-substitution introduces a distinct "bend" or "kink" into the molecular axis. While the molecules still form carboxylic acid dimers, the bent geometry disrupts the parallel alignment required for extended mesogenic packing, drastically lowering the lattice energy and melting point 2.

  • Ortho-Substitution (2-Butoxybenzoic Acid): The 1,2-substitution creates severe steric hindrance between the bulky butoxy group and the carboxylic acid moiety. This proximity often forces the carboxyl group out of coplanarity with the aromatic ring, weakening the hydrogen-bonded dimer and completely preventing the formation of ordered lamellar or nematic structures.

Comparative Analysis of Butoxybenzoic Acid Isomers

The macroscopic thermal properties of these isomers are direct readouts of their crystal packing efficiency. As summarized in the table below, the shift from a linear to a bent geometry abolishes liquid crystalline behavior and significantly depresses the melting point.

Quantitative Data Comparison
IsomerSubstitutionMolecular GeometryCrystal SystemHydrogen Bonding MotifMesogenic PhaseMelting Point (°C)
2-Butoxybenzoic Acid Ortho (1,2)Highly bent / Sterically hinderedMonoclinic (Typical)Distorted / Non-planar dimersNone (Isotropic melt)~45 - 50
3-Butoxybenzoic Acid Meta (1,3)Bent / KinkedMonoclinic / TriclinicPlanar cyclic dimersNone (Isotropic melt)59 - 61 2
4-Butoxybenzoic Acid Para (1,4)Linear / Rod-likeTriclinic ( P1ˉ )Planar cyclic dimersNematic (Enantiotropic)146 - 147 3
Deep Dive: 4-Butoxybenzoic Acid (p-n-Butoxybenzoic Acid)

Single-crystal X-ray diffraction (SC-XRD) reveals that 4-butoxybenzoic acid crystallizes in the triclinic space group P1ˉ with Z=4 1. The asymmetric unit contains two crystallographically independent molecules that form robust hydrogen-bonded dimers ( O−H⋯O distances of 2.600 Å and 2.652 Å) 1. The butyl chains adopt an extended, near-planar all-trans conformation, which facilitates dense interdigitation and strong dispersion forces between adjacent dimers. This specific packing architecture is the causal factor behind its ability to transition into a nematic liquid crystal phase before reaching an isotropic liquid state 1.

Logical Relationship Diagram

The following diagram illustrates the causal pathway from molecular isomerism to macroscopic material properties.

G cluster_0 Isomeric Substitution (Butoxy Group) Ortho Ortho (2-Butoxy) GeomBent Bent Geometry & Steric Hindrance Ortho->GeomBent Meta Meta (3-Butoxy) Meta->GeomBent Para Para (4-Butoxy) GeomLinear Linear Rod-like Geometry Para->GeomLinear HbondDistort Distorted Dimers & Weak Lattice Packing GeomBent->HbondDistort HbondPlanar Planar Cyclic Dimers & Strong Lamellar Packing GeomLinear->HbondPlanar PropIso Low Melting Point (Direct Isotropic Melt) HbondDistort->PropIso PropLC High Melting Point (Nematic LC Phase) HbondPlanar->PropLC

Caption: Logical flow: Isomeric substitution dictates molecular geometry, crystal packing, and macroscopic properties.

Experimental Protocols for Validating Crystal Packing

To rigorously evaluate the crystal packing and thermal behavior of these isomers, researchers must employ self-validating analytical workflows. The following protocols detail the necessary steps and the chemical causality behind each experimental choice.

Protocol 1: Controlled Crystallization and Polymorph Screening

The choice of solvent fundamentally alters the nucleation trajectory by interacting with the solute prior to crystallization 4.

  • Solvent Selection: Prepare saturated solutions of the butoxybenzoic acid isomer in two contrasting solvents: Toluene and Isopropanol.

    • Causality: Toluene is a non-polar, non-competitive solvent. It preserves the hydrogen-bonded carboxylic acid dimers in solution, directing nucleation toward the thermodynamically stable dimer-based polymorph. Conversely, Isopropanol is a strong hydrogen-bond donor/acceptor that disrupts the dimers in solution, potentially yielding metastable kinetic polymorphs or solvates 4.

  • Supersaturation and Nucleation: Allow the solutions to undergo slow solvent evaporation at a strictly controlled 25 °C.

    • Causality: Slow evaporation maintains the system near thermodynamic equilibrium, favoring the growth of high-quality, defect-free single crystals required for high-resolution SC-XRD.

  • Self-Validation (PXRD vs. SC-XRD): Before mounting a single crystal for X-ray diffraction, analyze the bulk powder using Powder X-Ray Diffraction (PXRD).

    • Trustworthiness Check: Compare the experimental PXRD pattern against the theoretical pattern simulated from the SC-XRD data. If they do not match, the selected single crystal is a kinetic anomaly and does not represent the bulk material's true packing state.

Protocol 2: Thermal and Mesophase Characterization

Liquid crystalline transitions are highly sensitive to thermal history and purity.

  • Differential Scanning Calorimetry (DSC): Subject 3–5 mg of the sample to a Heat-Cool-Heat cycle at 10 °C/min under a nitrogen purge.

    • Causality: The first heating cycle erases the thermal and mechanical history of the powder. The subsequent cooling cycle reveals whether the mesophase is enantiotropic (thermodynamically stable, appearing on both heating and cooling) or monotropic (metastable, appearing only upon supercooling) 5.

  • Polarized Optical Microscopy (POM): Place the sample on a glass slide equipped with a programmable hot stage. Observe under crossed polarizers at the transition temperatures identified by DSC.

    • Causality: DSC can detect the enthalpy of a phase transition but cannot identify the structural nature of the phase. POM allows for the visual identification of the nematic phase via its characteristic birefringent "Schlieren" or thread-like optical textures 5.

  • Self-Validation (TGA Integration): Run Thermogravimetric Analysis (TGA) concurrently with DSC.

    • Trustworthiness Check: If an endothermic peak in the DSC trace coincides with a mass loss in the TGA trace, the thermal event is degradation or desolvation, not a true melting or liquid crystal phase transition. The protocol is only validated if the mass remains constant throughout the DSC endotherms.

Conclusion

The comparison of butoxybenzoic acid isomers perfectly illustrates the foundational principle of crystal engineering: minor structural variations dictate major macroscopic outcomes. The linear para-isomer (4-butoxybenzoic acid) achieves dense, ordered packing that supports liquid crystalline phases, making it highly valuable for display technologies and advanced materials. In contrast, the bent and sterically hindered meta- and ortho-isomers suffer from disrupted packing, resulting in significantly lower thermal stability and the absence of mesophases. Understanding these structure-property relationships is paramount for researchers aiming to design novel supramolecular assemblies or optimize the solid-state properties of active pharmaceutical ingredients.

References

  • Bryan, R. F., & Fallon, L. (1975). "An X-ray study of the p-n-alkoxybenzoic acids. Part IV. Crystal structure of p-n-butoxybenzoic acid." Journal of the Chemical Society, Perkin Transactions 2.
  • Satpute, M. S., et al. (2019). "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES[PART II]." Rasayan Journal of Chemistry.
  • Black, J. F. B., et al. (2023). "On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids." ACS Publications.
  • RSC Publishing. (2019). "Recent synthetic advances in pyridine-based thermotropic mesogens." RSC Advances.
  • Benchchem. (2025). "4-[4-(4-pentoxyphenyl)phenyl]benzoic acid & 4-Butoxybenzoic Acid Data." Benchchem.

Sources

Validation

Quantitative Structure-Activity Relationship (QSAR) of Alkoxybenzoic Acids: A Comparative Guide to Predictive Modeling and Biological Activity

Executive Summary Alkoxybenzoic acids—characterized by an alkoxy group (e.g., methoxy, ethoxy) and a carboxylic acid moiety on a benzene ring—are versatile pharmacophores exhibiting significant antimicrobial, anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkoxybenzoic acids—characterized by an alkoxy group (e.g., methoxy, ethoxy) and a carboxylic acid moiety on a benzene ring—are versatile pharmacophores exhibiting significant antimicrobial, anti-inflammatory, and anti-melanogenic properties. For drug development professionals, optimizing these structures requires moving beyond trial-and-error synthesis. Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of alkoxybenzoic acids with their biological activity[1].

This guide objectively compares the performance of 2D vs. 3D QSAR methodologies in predicting the efficacy of alkoxybenzoic acids. By analyzing experimental data across two primary biological targets—mushroom tyrosinase and mycobacterial cell walls—we provide a self-validating protocol for deploying QSAR in lead optimization.

Mechanistic Grounding: The Biological Targets of Alkoxybenzoic Acids

To build a robust QSAR model, one must first understand the mechanism of action. The biological activity of p-alkoxybenzoic acids is highly dependent on molecular shape, orbital energy, and lipophilicity[2].

Target A: Mushroom Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme responsible for melanogenesis and enzymatic browning. p-Alkoxybenzoic acids act as reversible inhibitors of the diphenolase activity of tyrosinase[3]. The mechanism of inhibition is causally linked to the length of the alkoxy chain. Short chains (e.g., hydroxyl) mimic natural substrates, allowing competitive binding at the binuclear copper active site. As the alkyl chain lengthens, increased steric bulk prevents perfect alignment in the catalytic pocket, forcing the molecule to bind to the enzyme-substrate complex, thereby shifting the mechanism to mixed or uncompetitive inhibition[3].

TyrosinaseInhibition Alkoxy p-Alkoxybenzoic Acids (Ligand) Tyrosinase Mushroom Tyrosinase (Target Enzyme) Alkoxy->Tyrosinase Binds via H-bonds ActiveSite Binuclear Copper Center (Active Site) Alkoxy->ActiveSite Chelates Copper Tyrosinase->ActiveSite Contains Diphenolase Diphenolase Activity (Inhibited) ActiveSite->Diphenolase Mediates Melanin Melanin Synthesis (Blocked) Diphenolase->Melanin Prevents oxidation

Fig 1. Mechanistic pathway of tyrosinase inhibition by p-alkoxybenzoic acids.

Target B: Antimycobacterial Activity

Against Mycobacterium tuberculosis, the efficacy of 4-alkoxybenzoic acids is dictated by membrane permeability. Mycobacteria possess highly lipid-rich cell walls (mycolic acids). A drug must be lipophilic enough to traverse this waxy barrier. However, if the partition coefficient ( logP ) is too high, the molecule becomes trapped in the lipid bilayer. QSAR studies reveal a parabolic dependence between the logarithm of the minimum inhibitory concentration ( logMIC ) and logP , with optimal antituberculotic activity occurring at logP=1.82 [4].

Comparative Analysis: 2D vs. 3D QSAR Methodologies

When modeling alkoxybenzoic acids, researchers must choose between 2D QSAR (e.g., Multiple Linear Regression, PLS) and 3D QSAR (e.g., CoMFA, CoMSIA). The choice depends on whether the biological barrier is primarily thermodynamic (membrane partitioning) or steric (receptor pocket geometry).

Table 1: Performance Comparison of QSAR Approaches
Feature2D QSAR (MLR / PLS)3D QSAR (CoMFA / CoMSIA)
Primary Descriptors Topological, constitutional, logP , molar refractivitySteric, electrostatic, hydrophobic, H-bond fields
Best Use Case Membrane permeability, general toxicity, initial screeningTarget-specific receptor binding, active site optimization
Computational Cost Low (Rapid calculation from 2D structures)High (Requires structural alignment & conformational analysis)
Interpretability High (Direct mathematical equations)Visual (3D contour maps showing favorable/unfavorable regions)
Alkoxybenzoic Acid Application Predicting antitubercular MIC based on lipophilicity[4]Optimizing alkyl chain orientation in the tyrosinase pocket[2]

Strategic Recommendation: Use 2D QSAR when optimizing the pharmacokinetic profile (e.g., tuning the alkoxy chain length to hit the logP=1.82 sweet spot for mycobacterial penetration). Transition to 3D QSAR when optimizing pharmacodynamics (e.g., mapping the steric boundaries of the tyrosinase active site to prevent steric clash of longer pentoxy/hexoxy chains).

Experimental Data: Structure-Activity Trends

The following table synthesizes experimental data demonstrating how incremental changes to the alkoxy chain alter both physicochemical properties and biological mechanisms.

Table 2: Biological Activity of 4-Alkoxybenzoic Acids
CompoundAlkyl Chain LengthLipophilicity ( logP )Tyrosinase Inhibition Mechanism[3]Antimycobacterial Activity[4]
4-Hydroxybenzoic acid 00.87CompetitiveLow
4-Methoxybenzoic acid 11.34Non-competitiveLow
4-Ethoxybenzoic acid 21.82Mixed-typeOptimal (Peak Efficacy)
4-Propoxybenzoic acid 32.30UncompetitiveModerate
4-Butoxybenzoic acid 42.78UncompetitiveModerate
4-Pentoxybenzoic acid 53.25UncompetitiveHigh (Trapped in lipid phase)

Data Analysis: The data clearly validates the QSAR parabolic model for antitubercular activity, peaking exactly at 4-ethoxybenzoic acid ( logP=1.82 )[4]. Conversely, for tyrosinase, the addition of carbon atoms shifts the binding modality entirely from competitive to uncompetitive due to spatial constraints[3].

Self-Validating Experimental Protocol for QSAR Development

To ensure scientific integrity and trustworthiness, any QSAR model developed for alkoxybenzoic acids must follow a self-validating workflow. A model is only as reliable as its internal and external validation metrics.

QSARWorkflow Data 1. Bioactivity Data (IC50 / MIC) Struct 2. 3D Structure Optimization Data->Struct Desc 3. Descriptor Calculation Struct->Desc Model 4. Model Building (MLR, PLS) Desc->Model Valid 5. Validation (R2, Q2 > 0.5) Model->Valid

Fig 2. Standard self-validating workflow for developing robust QSAR models.

Step-by-Step Methodology:
  • Data Curation & Splitting: Compile experimental IC50​ or MIC values. Convert these to logarithmic scale (e.g., pIC50​ or log(1/C) ) to ensure a linear free-energy relationship[1]. Randomly split the dataset into a Training Set (80%) and an External Test Set (20%).

  • Geometry Optimization: Construct the 2D structures of the alkoxybenzoic acids. Perform 3D geometry optimization using Density Functional Theory (DFT) (e.g., B3LYP/6-31G* basis set) to find the lowest energy conformer.

  • Descriptor Calculation: Calculate 2D descriptors (e.g., logP , topological indices) and 3D descriptors (e.g., HOMO/LUMO orbital energies, ovality)[2]. Remove descriptors with zero variance or high collinearity (Pearson correlation >0.9 ).

  • Model Derivation: Use Partial Least Squares (PLS) regression to build the mathematical relationship between the selected descriptors and the biological activity.

  • Rigorous Validation (The Trust Mechanism):

    • Internal Validation: Perform Leave-One-Out Cross-Validation (LOO-CV) to generate the cross-validated correlation coefficient ( Q2 ). Reject the model if Q2<0.5 .

    • External Validation: Predict the activity of the 20% Test Set. Calculate the predictive correlation coefficient ( Rpred2​ ). Accept the model only if Rpred2​>0.6 and standard non-cross-validated R2>0.8 [2].

Conclusion & Strategic Recommendations

The QSAR of alkoxybenzoic acids demonstrates that minor structural modifications—such as adding a single methylene group to an alkoxy chain—can fundamentally alter a drug's mechanism of action and bioavailability.

For targets requiring precise active-site docking (like tyrosinase), researchers should prioritize 3D QSAR models to map steric boundaries, as excessive chain length forces uncompetitive inhibition[3]. For whole-cell targets (like M. tuberculosis), 2D QSAR models focusing on lipophilicity are superior, as they accurately predict the thermodynamic optimum ( logP≈1.82 ) required for membrane permeation[4]. By adhering to the self-validating protocols outlined above, drug development professionals can confidently predict the biological activity of novel analogues prior to costly synthesis[1].

Sources

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